2-Ethyl-2-phenylbutyronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOFSGCBJZYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201521 | |
| Record name | 2-Ethyl-2-phenylbutyronitrile | |
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Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-57-2 | |
| Record name | α,α-Diethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl-2-phenylbutyronitrile | |
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| Record name | 2-Ethyl-2-phenylbutyronitrile | |
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| Record name | 2-Ethyl-2-phenylbutyronitrile | |
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| Record name | 2-ethyl-2-phenylbutyronitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Ethyl-2-phenylbutyronitrile: An Early Intermediate in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various organic compounds. While dedicated early 20th-century studies focusing solely on this compound are scarce in available literature, its significance is intrinsically linked to the historical development of synthetic methodologies for related molecules and its role as a precursor in pharmaceutical manufacturing. This document outlines the fundamental properties, synthesis protocols, and the logical workflow for the preparation of this compound and its precursors, drawing from established chemical literature.
Core Properties of this compound
This compound is a colorless to pale yellow liquid characterized by a benzene-like fragrance.[1] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [2][3] |
| Molecular Weight | 173.25 g/mol | [3] |
| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | [3] |
| CAS Number | 5336-57-2 | [2][3] |
| Boiling Point | ~267 °C | [1] |
| Density | ~0.97 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol, xylene, and chloroform. | [1] |
| Appearance | Colorless to pale yellow liquid. | [1] |
Synthesis of a Key Precursor: 2-Phenylbutyronitrile
The synthesis of this compound often involves the alkylation of a precursor, 2-phenylbutyronitrile (also known as α-ethylphenylacetonitrile). The preparation of 2-phenylbutyronitrile itself is a well-documented process, with early methods providing a foundation for more complex syntheses. A common method is the phase-transfer alkylation of phenylacetonitrile with ethyl bromide.
This protocol is adapted from established methods in organic synthesis.[4][5]
Materials:
-
Phenylacetonitrile
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride
-
Ethyl bromide
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.[4][5]
-
Ethyl bromide is added dropwise to the stirred mixture while maintaining a temperature of 28–35 °C. Cooling may be necessary.[4][5]
-
After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40 °C for 30 minutes.[4][5]
-
The reaction mixture is cooled, and water and benzene are added. The organic layer is separated.[4][5]
-
The aqueous layer is extracted with benzene. The combined organic layers are washed with water, dilute hydrochloric acid, and then water again.[4][5]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.[4][5]
-
The final product, 2-phenylbutyronitrile, is purified by vacuum distillation.[4][5]
Table 2: Quantitative Data for the Synthesis of 2-Phenylbutyronitrile
| Reactant | Moles | Amount |
| Phenylacetonitrile | 2.20 | 257 g (253 ml) |
| Ethyl bromide | 2.00 | 218 g (150 ml) |
| Benzyltriethylammonium chloride | 0.022 | 5.0 g |
| 50% Sodium Hydroxide | - | 540 ml |
| Product | Yield | Boiling Point |
| 2-Phenylbutyronitrile | 78–84% | 102–104 °C (7 mm Hg) |
Data adapted from Organic Syntheses procedures.[4][5]
Conceptual Synthesis of this compound
The synthesis of this compound follows a similar logic to the preparation of its precursor, involving the alkylation of an acidic C-H bond alpha to a nitrile group. The traditional approach would involve the reaction of 2-phenylbutyronitrile with an ethylating agent in the presence of a strong base.
-
Deprotonation: A strong base, such as sodium amide or an alkoxide, is used to deprotonate the carbon alpha to both the phenyl group and the nitrile in 2-phenylbutyronitrile, forming a resonance-stabilized carbanion.
-
Alkylation: The resulting nucleophilic carbanion is then reacted with an ethylating agent, typically an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an Sₙ2 reaction.
-
Workup: The reaction mixture is quenched and worked up to isolate the crude this compound.
-
Purification: The final product is purified, usually by vacuum distillation.
Early Context: Role as an Intermediate in Phenobarbital Synthesis
The primary historical context for the synthesis of compounds like this compound is their use as intermediates in the production of pharmaceuticals. A notable example is the synthesis of Phenobarbital, a barbiturate anticonvulsant. While this compound itself is not directly cyclized, the closely related diethyl 2-ethyl-2-phenylmalonate is a key precursor. The synthesis of this malonate often starts from phenylacetonitrile, proceeds through alkylation steps, and then undergoes cyclization with urea. The alkylation of phenylacetonitrile is therefore a foundational step in this important pharmaceutical synthesis.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-phenylbutyronitrile, an organic compound of interest in various chemical syntheses. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a visual workflow for its synthesis and purification.
Core Physicochemical Properties
This compound, also known by its IUPAC name 2-ethyl-2-phenylbutanenitrile, is a tertiary nitrile.[1] It is characterized as a colorless to pale yellow liquid with a benzene-like fragrance.[2] Its primary utility is as an intermediate in organic synthesis, particularly in the fields of medicine and chemical manufacturing.[2] For instance, related structures like 2-phenylbutyronitrile are used in the synthesis of the anticoagulant indobufen and the anticancer agent aminoglutethimide.[3]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5336-57-2 | [1][4] |
| Molecular Formula | C₁₂H₁₅N | [1][2][4] |
| Molecular Weight | 173.26 g/mol | [1][4] |
| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | [1] |
| Synonyms | α,α-Diethylbenzeneacetonitrile, 3-Cyano-3-phenylpentan | [4] |
| Density | 0.949 g/cm³ | [4] |
| Boiling Point | 270.7 °C at 760 mmHg | [4] |
| Flash Point | 120.2 °C | [4] |
| Refractive Index | 1.501 | [4] |
| Vapor Pressure | 0.00673 mmHg at 25°C | [4] |
| XLogP3-AA | 3.2 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
| Solubility | Soluble in organic solvents (ethanol, xylene, chloroform) | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [2][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of compounds structurally related to this compound, which can be adapted for its specific preparation.
A common method for the synthesis of α-alkylated phenylacetonitriles is through phase-transfer catalysis, which allows for the reaction between a water-soluble base and an organic-soluble substrate.[5][6][7] The synthesis of this compound would involve the diethylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide (or other ethylating agent)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
Benzene (or other suitable organic solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Charging the Flask: The flask is charged with the 50% aqueous NaOH solution, phenylacetonitrile, and the benzyltriethylammonium chloride catalyst.[5][6]
-
Alkylation: Stirring is initiated, and ethyl bromide is added dropwise from the dropping funnel. The reaction is exothermic, and the temperature is maintained between 28-35°C, using a cold-water bath if necessary.[5][6] Note: For the synthesis of the diethyl derivative, a molar excess of ethyl bromide would be required, and reaction conditions may need to be optimized.
-
Reaction Completion: After the addition of ethyl bromide is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[5]
-
Workup: The reaction mixture is cooled to room temperature. Water and benzene are added to the flask to dilute the mixture and dissolve the organic products.[5][6]
-
Extraction and Washing: The layers are separated. The aqueous phase is extracted again with benzene. The combined organic layers are washed successively with water, dilute HCl, and finally with water again.[5][6]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed by distillation under reduced pressure.[5][6]
-
Purification: The resulting crude product is purified by vacuum distillation to yield the final this compound.[4]
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) is confirmed by a characteristic absorption band around 2250 cm⁻¹. Aromatic C-C stretching bands appear in the 1600-1500 cm⁻¹ region.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the ethyl groups (a triplet and a quartet) and the phenyl group (a multiplet in the aromatic region).[6]
-
¹³C NMR: Would provide signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon itself, and the carbons of the ethyl and phenyl groups.
-
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. This compound | C12H15N | CID 79260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in various synthetic applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside detailed experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Overview
This compound (C₁₂H₁₅N) possesses a quaternary carbon atom bonded to a phenyl group, a nitrile group, and two ethyl groups. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the two non-equivalent protons of the ethyl groups.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.90 - 2.10 | Quartet | 4H | Methylene protons (-CH₂-) |
| 0.80 - 1.00 | Triplet | 6H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) / ppm (Predicted) | Assignment |
| 140 - 145 | Quaternary aromatic carbon (C-phenyl) |
| 128 - 130 | Aromatic methine carbons (CH-phenyl) |
| 125 - 128 | Aromatic methine carbons (CH-phenyl) |
| 120 - 125 | Nitrile carbon (-C≡N) |
| 45 - 50 | Quaternary aliphatic carbon (C-ethyl, C-nitrile) |
| 30 - 35 | Methylene carbons (-CH₂-) |
| 8 - 12 | Methyl carbons (-CH₃) |
Relationship between NMR Data and Molecular Structure
The following diagram illustrates how different NMR signals correspond to specific parts of the this compound molecule.
Caption: Correlation of predicted NMR signals to the structure of this compound.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium-Strong | Aliphatic C-H stretch (from ethyl groups) |
| 2220 - 2260 | Medium-Strong | C≡N stretch (nitrile) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretches |
| 700 - 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No specific sample preparation is required for a liquid sample when using an ATR-FTIR spectrometer.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z (Predicted) | Relative Intensity | Assignment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 144 | High | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 116 | High | [M - C₄H₉]⁺ or [C₆H₅-C-CN]⁺ fragment |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for this compound in an EI mass spectrometer.
Caption: Predicted major fragmentation pathway of this compound.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight (e.g., 250).
-
Source and Quadrupole Temperatures: Set to appropriate values (e.g., 230 °C for the source and 150 °C for the quadrupole).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this important chemical intermediate. The presented spectroscopic data, when acquired experimentally, can be used to confirm the identity, purity, and structure of this compound with a high degree of confidence.
An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-phenylbutyronitrile, a key intermediate in the pharmaceutical industry. The document details the core reaction mechanism, various synthetic pathways, and provides detailed experimental protocols. Quantitative data from cited experiments are summarized for comparative analysis.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a quaternary carbon with a nitrile group, makes it a versatile precursor for the creation of more complex pharmaceutical agents. The most common and efficient method for its synthesis is the dialkylation of phenylacetonitrile. This guide will focus on the prevalent phase-transfer catalysis (PTC) method, which offers significant advantages in terms of safety, yield, and scalability over traditional methods that require hazardous reagents like sodium amide.[1]
Core Synthesis Mechanism: Dialkylation of Phenylacetonitrile
The fundamental reaction for the synthesis of this compound is the sequential alkylation of phenylacetonitrile with an ethyl halide, typically ethyl bromide, in the presence of a strong base. The acidity of the α-carbon proton of phenylacetonitrile allows for the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.
The overall reaction proceeds in two main steps:
-
Deprotonation: A strong base removes the acidic proton from the carbon atom adjacent to the phenyl and nitrile groups, forming a phenylacetonitrile carbanion.
-
Nucleophilic Substitution (SN2): The resulting carbanion attacks the electrophilic carbon of an ethyl halide in a nucleophilic substitution reaction, forming 2-phenylbutyronitrile. This mono-alkylation product can then undergo a second deprotonation and subsequent alkylation to yield the final product, this compound.
While monoalkylation can be the primary product under certain conditions, dialkylation is favored when an excess of the alkylating agent and a strong base are used.[2] Phase-transfer catalysis is a widely used industrial process that facilitates reactions between reactants in immiscible phases.[3][4]
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Synthetic Methodologies and Experimental Data
The primary method for synthesizing this compound is through phase-transfer catalyzed dialkylation of phenylacetonitrile. This approach is advantageous as it avoids the need for anhydrous solvents and hazardous bases like sodium amide.[1] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase to generate the carbanion.[1][5]
Quantitative Data Summary
| Method | Base | Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | 50% aq. NaOH | Benzyltriethylammonium chloride | Ethyl Bromide | Toluene/Benzene | 25-35 | 3.5 | 78-84 | [1][6] |
| Phase-Transfer Catalysis | 50% aq. NaOH | Benzyltriethylammonium chloride | Ethyl Chloride | - | Room Temp. | - | 90 | [7] |
| Supercritical Fluid | K₂CO₃ | Tetrabutylammonium bromide | Ethyl Bromide | Supercritical Ethane | 45-75 | < 24 | Completion | [3][4] |
| Alkali Amide in Liquid NH₃ | NaNH₂ | - | Ethyl Halide | Liquid NH₃/Ether | - | - | - | [2] |
Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalysis (PTC) with Ethyl Bromide
This protocol is adapted from a well-established procedure and is highly reliable for the synthesis of 2-phenylbutyronitrile, which can be further alkylated to the target molecule.[1][6]
Materials:
-
Phenylacetonitrile
-
Ethyl Bromide
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst
-
Benzene or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenylacetonitrile (2.00 moles) and benzyltriethylammonium chloride (0.020 mole).[1]
-
Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (320 g) dropwise over 30-45 minutes. Maintain the temperature between 25-30 °C using a water bath.[1]
-
Alkylating Agent Addition: Following the base addition, add ethyl bromide (2.40 moles) dropwise over approximately 2 hours. The reaction is exothermic; ensure the temperature is maintained between 30-35 °C.[1]
-
Reaction: Continue to stir the mixture vigorously for an additional 1.5 hours after the addition of the alkylating agent is complete.[1]
-
Work-up: Cool the mixture to 25 °C. To quench any unreacted phenylacetonitrile carbanion, a small amount of benzaldehyde can be added, followed by stirring for 1 hour.[1][6] Add water and benzene to the reaction mixture, separate the organic layer, and wash it successively with water and dilute hydrochloric acid.[6]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the PTC synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through the phase-transfer catalyzed dialkylation of phenylacetonitrile. This method is robust, scalable, and avoids many of the hazards associated with older synthetic routes. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity of the desired product.
References
An In-depth Technical Guide to 2-Ethyl-2-phenylbutyronitrile: Theoretical and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical and computational overview of 2-Ethyl-2-phenylbutyronitrile, a substituted nitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific molecule, this guide synthesizes available data with established computational methodologies and theoretical principles to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are presented to guide future experimental work. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.
Introduction
This compound, with the chemical formula C₁₂H₁₅N, is an organic compound featuring a quaternary carbon bonded to a phenyl group, a nitrile group, and two ethyl groups.[1] The presence of the nitrile group, a versatile functional group in organic chemistry, and the phenyl ring suggests a range of potential chemical reactivity and biological interactions. Nitrile-containing compounds are prevalent in pharmaceuticals, acting as key pharmacophores in a variety of drugs. This guide explores the theoretical underpinnings of this compound's properties through computational modeling and offers a framework for its experimental investigation.
Physicochemical Properties
A summary of the known and computationally predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | PubChem[1] |
| Molecular Weight | 173.25 g/mol | PubChem[1] |
| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | PubChem[1] |
| CAS Number | 5336-57-2 | PubChem[1] |
| Boiling Point | ~267 °C | ChemBK[2] |
| Density | ~0.97 g/cm³ | ChemBK[2] |
| XLogP3-AA | 3.2 | Guidechem[3] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Rotatable Bond Count | 3 | Guidechem[3] |
| Heavy Atom Count | 13 | Guidechem[3] |
Theoretical and Computational Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity and electronic properties.
-
Electrostatic Potential Mapping: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
The logical workflow for such a computational study is depicted below.
Caption: Workflow for DFT analysis of this compound.
Predicted Spectroscopic Data
Based on the functional groups present in this compound, its characteristic spectroscopic signatures can be predicted.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is expected to be the C≡N stretching vibration, which typically appears as a sharp, intense band in the 2200-2260 cm⁻¹ region.[4][5] For aromatic nitriles, this peak may be at a slightly lower frequency due to conjugation with the phenyl ring.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), and signals for the ethyl groups. The methylene protons (CH₂) of the ethyl groups would likely appear as a quartet, and the methyl protons (CH₃) as a triplet.
-
¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm.[4] The spectrum would also show signals for the carbons of the phenyl ring and the ethyl groups.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 173. Subsequent fragmentation would likely involve the loss of ethyl radicals (•CH₂CH₃) and potentially the formation of a stable tropylium ion (C₇H₇⁺) from the phenyl-containing fragment.[7]
Experimental Protocols
This section provides detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.
Synthesis
A plausible synthesis route involves the dialkylation of phenylacetonitrile. A detailed procedure for the synthesis of the precursor, 2-phenylbutyronitrile, is available and can be adapted.[8]
Step 1: Synthesis of 2-Phenylbutyronitrile (Precursor) [8] This procedure is based on the phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide.
-
Materials: Phenylacetonitrile, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase-transfer catalyst), ethyl bromide, benzene, dilute hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.
-
With stirring, add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature at 28–35 °C.
-
After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40 °C for an additional 30 minutes.
-
Cool the reaction mixture, add 750 ml of water and 100 ml of benzene.
-
Separate the layers and extract the aqueous phase with 200 ml of benzene.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.
-
Distill the product through a Vigreux column to obtain 2-phenylbutyronitrile.
-
Step 2: Synthesis of this compound This proposed second alkylation step would introduce the second ethyl group.
-
Materials: 2-Phenylbutyronitrile, sodium amide (or another strong base), liquid ammonia (as solvent), ethyl bromide.
-
Procedure:
-
In a flask equipped with a dry-ice condenser and a stirrer, dissolve 2-phenylbutyronitrile in liquid ammonia.
-
Slowly add sodium amide in portions to form the carbanion.
-
Add ethyl bromide dropwise to the reaction mixture.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by the addition of ammonium chloride.
-
Evaporate the ammonia and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
The synthesis workflow is illustrated in the following diagram.
Caption: Proposed synthesis workflow for this compound.
Characterization
Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.
-
¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra would be acquired on a 400 or 500 MHz NMR spectrometer.
-
FTIR Spectroscopy: A small amount of the neat liquid sample would be placed between two KBr plates, and the spectrum would be recorded.
-
Mass Spectrometry: The sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS), and ionized using electron ionization (EI) at 70 eV.[7]
Potential Biological Activity and Signaling Pathways
Due to the lack of direct experimental data, the biological activity of this compound can only be hypothesized based on its structural features and the known activities of related compounds.
The presence of a phenyl ring and a nitrile group suggests that the molecule could interact with biological targets through hydrophobic and polar interactions. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Many nitrile-containing compounds exhibit a wide range of pharmacological activities.
A hypothetical signaling pathway that could be modulated by a molecule with the structural features of this compound is presented below. This is purely speculative and would require experimental validation. For instance, if the compound were to interact with a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.
Caption: A hypothetical signaling pathway for this compound.
Conclusion
This technical guide has provided a comprehensive theoretical and computational overview of this compound. While direct experimental data is limited, this paper has outlined its predicted physicochemical properties, proposed methodologies for its synthesis and characterization, and speculated on its potential biological activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers, stimulating further investigation into this interesting molecule and its potential applications in science and industry. Future experimental work is crucial to validate the theoretical predictions and to fully elucidate the properties and potential of this compound.
References
- 1. This compound | C12H15N | CID 79260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Ethyl-2-phenylbutyronitrile. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from spectroscopic data of analogous molecules and employs theoretical chemical principles to predict its structural characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's three-dimensional architecture, which is critical for understanding its physicochemical properties and potential biological interactions. The guide also outlines the standard experimental and computational protocols that would be employed for a full structural and conformational elucidation.
Introduction
This compound, with the chemical formula C₁₂H₁₅N, is a small organic molecule featuring a quaternary carbon center bonded to a phenyl group, a nitrile group, and two ethyl groups. The spatial arrangement of these substituents around the chiral center dictates the molecule's overall shape, polarity, and steric profile. A thorough understanding of its molecular structure and conformational dynamics is paramount for applications in medicinal chemistry and materials science, where molecular recognition and interaction are key.
This guide will explore the predicted molecular geometry, potential conformational isomers, and the spectroscopic signatures that would be expected for this compound.
Predicted Molecular Structure and Geometry
The central architectural feature of this compound is the sp³-hybridized quaternary carbon atom. This leads to a tetrahedral arrangement of the four substituent groups: a phenyl ring, a nitrile (-C≡N) group, and two ethyl (-CH₂CH₃) groups.
Table 1: Predicted General Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | PubChem |
| Molecular Weight | 173.25 g/mol | PubChem |
| IUPAC Name | 2-ethyl-2-phenylbutanenitrile | PubChem |
| CAS Number | 5336-57-2 | PubChem |
Note: The data in this table is based on general chemical database information and not on specific experimental studies of this molecule.
The bond lengths and angles are expected to be within the typical ranges for similar organic compounds. The presence of the bulky phenyl and ethyl groups, along with the linear and electron-withdrawing nitrile group, will influence the local geometry and lead to specific conformational preferences to minimize steric hindrance.
Conformational Analysis
The conformational landscape of this compound is primarily determined by the rotation around the single bonds, specifically the C-C bonds of the ethyl groups and the C-C bond connecting the quaternary carbon to the phenyl ring. Due to the steric bulk of the substituents, free rotation will be hindered, leading to a set of preferred, low-energy conformations.
It is anticipated that the molecule will adopt conformations that minimize the steric interactions between the phenyl ring and the two ethyl groups. The relative orientations of these groups will define the stable conformers. The nitrile group, being linear, will contribute less to steric crowding but will significantly influence the molecule's dipole moment.
To illustrate the logical relationship in a conformational analysis workflow, a Graphviz diagram is provided below.
Caption: A generalized workflow for computational conformational analysis.
Predicted Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, likely in the range of 7.0-7.5 ppm. The methylene protons (-CH₂) of the ethyl groups would appear as a quartet, and the methyl protons (-CH₃) would be a triplet, due to spin-spin coupling. The exact chemical shifts would be sensitive to the molecule's conformation.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the nitrile carbon (around 120 ppm), the aromatic carbons, and the carbons of the two equivalent ethyl groups.
Vibrational Spectroscopy (IR and Raman)
-
Infrared (IR) Spectroscopy: A sharp and characteristic absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring.
-
Raman Spectroscopy: The nitrile stretch is also Raman active. Aromatic ring vibrations would also be prominent in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -C≡N | Stretching | 2240 - 2260 |
| Phenyl C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Note: These are general ranges and the exact peak positions can vary.
Experimental and Computational Protocols
To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.
Experimental Protocols
-
Synthesis and Purification: The compound would first be synthesized, likely through the alkylation of phenylacetonitrile, and then purified using techniques such as column chromatography or distillation.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
-
Protocol: A suitable single crystal would be grown, mounted on a diffractometer, and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
-
-
NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in an appropriate deuterated solvent would be performed to confirm the chemical structure and provide insights into the solution-phase conformation through the analysis of chemical shifts and coupling constants. Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities of protons, further elucidating the preferred conformation.
-
Vibrational Spectroscopy:
-
FTIR Spectroscopy: The sample would be analyzed as a neat liquid or in a suitable solvent to obtain the infrared spectrum.
-
Raman Spectroscopy: A Raman spectrum would be acquired using a laser excitation source.
-
The logical flow of an experimental structural elucidation is depicted in the following diagram:
Caption: A flowchart outlining the experimental workflow for structural elucidation.
Computational Protocols
-
Conformational Search: A systematic or stochastic conformational search would be performed using molecular mechanics force fields to identify all possible low-energy conformers.
-
Quantum Mechanical Calculations: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).
-
Energy Calculations: The relative energies of the optimized conformers would be calculated to determine their populations at a given temperature.
-
Spectroscopic Prediction: NMR chemical shifts, and vibrational frequencies would be calculated for the most stable conformers and compared with experimental data for validation.
Conclusion
While a definitive, experimentally determined structure of this compound is not available in the current scientific literature, this guide provides a robust, theory-based overview of its expected molecular structure and conformation. The tetrahedral geometry around the central quaternary carbon, coupled with the steric and electronic influences of the phenyl, nitrile, and ethyl substituents, suggests a molecule with distinct conformational preferences that will govern its macroscopic properties. The outlined experimental and computational protocols provide a clear roadmap for future research to fully elucidate the structural and dynamic properties of this molecule, which will be invaluable for its potential applications in various fields of chemical science.
Stability and Degradation Pathways of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability studies on this specific molecule in public literature, this document extrapolates probable degradation mechanisms based on the chemical functionalities present and established knowledge of related nitrile-containing compounds. Detailed, theoretical experimental protocols for conducting forced degradation studies are provided to enable researchers to generate robust stability data. This guide aims to be a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of drug substances where this compound is a relevant synthetic precursor.
Introduction
This compound is a crucial chemical intermediate in organic synthesis, notably in the production of active pharmaceutical ingredients (APIs) such as phenobarbital. The purity and stability of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding its degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and identifying potential impurities that may arise during synthesis or storage.
This guide summarizes the physicochemical properties of this compound and outlines its potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it provides detailed experimental protocols for carrying out forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability and degradation studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | PubChem[1] |
| Molecular Weight | 173.25 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | ChemBK[2] |
| Boiling Point | Approximately 267 °C | ChemBK[2] |
| Density | Approximately 0.97 g/cm³ | ChemBK[2] |
| Solubility | Soluble in organic solvents such as ethanol, xylene, and chloroform | ChemBK[2] |
| CAS Number | 5336-57-2 | PubChem[1] |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively documented, its chemical structure allows for the prediction of several potential degradation pathways based on the reactivity of the nitrile and phenyl functional groups.
Hydrolytic Degradation
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is considered a primary degradation pathway.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can hydrolyze to form a carboxylic acid, 2-ethyl-2-phenylbutanoic acid. An intermediate amide, 2-ethyl-2-phenylbutanamide, may also be formed.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be saponified to the corresponding carboxylate salt, which upon acidification will yield 2-ethyl-2-phenylbutanoic acid. Similar to the acidic pathway, an amide intermediate is possible.
Oxidative Degradation
Oxidative conditions can potentially lead to the degradation of the molecule, although specific pathways are not well-defined in the literature. The benzylic position is susceptible to oxidation.
-
Potential Products: Oxidation could potentially lead to the formation of hydroperoxides or hydroxylated species on the ethyl groups or the phenyl ring. Strong oxidation may lead to ring-opening or cleavage of the alkyl chains.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. The phenyl group is a chromophore that can absorb UV light and initiate photochemical reactions.
-
Potential Reactions: Photodegradation could involve radical-mediated reactions, potentially leading to polymerization or the formation of various photoproducts. The specific products would depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
At elevated temperatures, this compound may undergo decomposition. The exact decomposition temperature and products are not well-documented. For analogous aliphatic carboxylic acids, decarboxylation and dehydration are primary thermal degradation pathways.[3] While this molecule is a nitrile, thermal instability leading to fragmentation is a possibility.
Experimental Protocols for Forced Degradation Studies
To elucidate the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are based on general principles and ICH guidelines.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound. The conditions below are starting points and may need to be optimized.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix the working solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis. |
| Basic Hydrolysis | Mix the working solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the working solution with 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours, protected from light. |
| Photolytic Degradation | Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark. |
| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat at 80°C for 24, 48, and 72 hours. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer like phosphate or acetate) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Identification of Degradants:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.
-
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradant(s) (RT) |
| Control | 72 h | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C | 24 h | 95.2 | 4.8 | D1 (5.2 min) |
| 48 h | 90.5 | 9.5 | D1 (5.2 min) | |
| 72 h | 85.1 | 14.9 | D1 (5.2 min), D2 (6.8 min) | |
| 0.1 M NaOH, 60°C | 24 h | 92.3 | 7.7 | D1 (5.2 min) |
| 48 h | 84.6 | 15.4 | D1 (5.2 min), D2 (6.8 min) | |
| 72 h | 75.9 | 24.1 | D1 (5.2 min), D2 (6.8 min) | |
| 3% H₂O₂, RT | 72 h | 98.5 | 1.5 | D3 (8.1 min) |
| Photolytic | - | 97.2 | 2.8 | D4 (9.5 min) |
| Thermal (80°C, solid) | 72 h | 99.5 | 0.5 | - |
| Thermal (80°C, solution) | 72 h | 98.9 | 1.1 | Minor peaks |
Note: This table presents hypothetical data for illustrative purposes. RT = Retention Time.
Conclusion
While direct experimental data on the stability and degradation of this compound is scarce, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways, with hydrolysis of the nitrile group being the most probable. The provided experimental protocols offer a robust framework for researchers to conduct forced degradation studies to confirm these pathways, identify and characterize degradation products, and develop a comprehensive stability profile. Such studies are indispensable for ensuring the quality and safety of pharmaceutical products derived from this important synthetic intermediate.
References
A Technical Guide to the Solubility of 2-Ethyl-2-phenylbutyronitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-phenylbutyronitrile (also known as α-Ethylphenylacetonitrile). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₂H₁₅N[1]. It is a colorless to pale yellow liquid with a boiling point of approximately 267°C and a density of about 0.97 g/cm³[1]. This compound serves as a significant intermediate in the synthesis of various pharmaceuticals, including anticancer and hormone drugs, as well as in the fragrance industry[1]. Given its applications, understanding its solubility in various organic solvents is critical for process development, formulation, and purification.
Qualitative and Quantitative Solubility Data
Table 1: Qualitative and Quantitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference |
| Alcohols | Ethanol | Room Temperature | Reported as Soluble | [1] |
| Aromatic Hydrocarbons | Xylene | Room Temperature | Reported as Soluble | [1] |
| Chlorinated Solvents | Chloroform | Room Temperature | Reported as Soluble | [1] |
| Other Common Solvents | Acetone | Not Available | Data Not Available | |
| Diethyl Ether | Not Available | Data Not Available | ||
| Hexane | Not Available | Data Not Available | ||
| Toluene | Not Available | Data Not Available | ||
| Methanol | Not Available | Data Not Available | ||
| Water | Not Available | Expected to be poorly soluble/insoluble |
Note: "Reported as Soluble" indicates a qualitative assessment found in the literature. Researchers are encouraged to determine quantitative values for their specific applications using the protocols outlined below.
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound, this section details standard experimental methodologies. These protocols are adapted from established methods for determining the solubility of organic compounds[2][3][4].
This is the most common method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed to ensure saturation[4].
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[4].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle[5].
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
This method is simpler but may be less precise than instrumental methods, especially for moderately soluble compounds.
Procedure:
-
Follow steps 1-4 of the Equilibrium Solubility Method to obtain a filtered, saturated solution.
-
Solvent Evaporation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas[4].
-
Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved. Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution[4].
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While this compound is qualitatively known to be soluble in common organic solvents like ethanol, xylene, and chloroform, a significant gap exists in the literature regarding quantitative solubility data[1]. This guide provides the necessary experimental protocols for researchers to determine these critical physical properties. The provided workflow and methodologies offer a robust framework for generating reliable data essential for the effective use of this compound in research and development.
References
Enantioselective Synthesis of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide to Putative Strategies
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the enantioselective synthesis of 2-Ethyl-2-phenylbutyronitrile, a chiral molecule with a quaternary stereocenter. Following a comprehensive review of the scientific literature, it is important to note that a specific, established protocol for the direct enantioselective synthesis of this compound has not been reported. However, based on well-established principles of asymmetric synthesis for the creation of quaternary stereocenters, this document outlines potential and logical strategies that could be employed to achieve this synthetic goal. The methodologies, experimental protocols, and expected outcomes presented herein are based on analogous transformations reported for similar substrates.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of this compound lies in the controlled, enantioselective introduction of two ethyl groups at the α-position of phenylacetonitrile. This transformation requires the formation of a sterically hindered quaternary carbon center with high fidelity. Two principal strategies are proposed to address this challenge:
-
Chiral Phase-Transfer Catalysis (PTC): This approach utilizes a chiral catalyst to control the stereochemical outcome of the sequential alkylation of the prochiral phenylacetonitrile anion.
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the phenylacetonitrile backbone to direct the diastereoselective introduction of the ethyl groups.
Proposed Strategy 1: Chiral Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for the alkylation of active methylene compounds. By employing a chiral, non-racemic phase-transfer catalyst, the deprotonated phenylacetonitrile can be shuttled from an aqueous basic phase to an organic phase containing the ethylating agent within a chiral ion pair. This chiral environment can induce a facial bias in the approach of the electrophile, leading to an enantiomerically enriched product.
Proposed Experimental Protocol
Reaction: Sequential C-ethylation of phenylacetonitrile using a chiral phase-transfer catalyst.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide (or ethyl iodide)
-
Toluene
-
50% aqueous potassium hydroxide (KOH)
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (as a representative chiral phase-transfer catalyst)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenylacetonitrile (1.0 eq) in toluene at -20 °C under an inert atmosphere (e.g., argon), add the chiral phase-transfer catalyst (0.1 eq).
-
Add 50% aqueous KOH (10.0 eq) and stir the biphasic mixture vigorously for 30 minutes.
-
Add ethyl bromide (1.2 eq) dropwise over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC or GC analysis.
-
Upon consumption of the starting material, add a second portion of ethyl bromide (1.5 eq).
-
Allow the reaction to warm to 0 °C and stir for an additional 48 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is neutral.
-
Separate the organic layer, and extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Hypothetical Data Presentation
The following table presents hypothetical data for the proposed chiral phase-transfer catalyzed synthesis, based on typical results for the asymmetric alkylation of related substrates.
| Catalyst | Electrophile | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Ethyl bromide | -20 to 0 | 72 | 65 | 85 |
| Cinchona alkaloid-derived catalyst | Ethyl iodide | -40 to -20 | 96 | 70 | 90 |
Visualization of the Catalytic Cycle
Proposed Strategy 2: Chiral Auxiliary-Mediated Synthesis
This strategy involves the covalent attachment of a chiral auxiliary to a derivative of phenylacetic acid. The steric and electronic properties of the auxiliary then direct the diastereoselective addition of two ethyl groups. Subsequent removal of the auxiliary reveals the enantiomerically enriched this compound. Evans' oxazolidinones are a well-established class of chiral auxiliaries for achieving high diastereoselectivity in alkylation reactions.
Proposed Experimental Protocol
Reaction: Diastereoselective diethylation of an N-acyl oxazolidinone derivative of phenylacetic acid, followed by conversion to the nitrile.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)
-
Phenylacetyl chloride
-
Triethylamine
-
Lithium diisopropylamide (LDA)
-
Ethyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH)
-
Dess-Martin periodinane
-
Hydroxylamine hydrochloride
-
Acetic anhydride
Procedure:
-
Acylation: React phenylacetyl chloride with the chiral auxiliary in the presence of triethylamine to form the N-acyl oxazolidinone.
-
First Ethylation: Deprotonate the N-acyl oxazolidinone with LDA at -78 °C in anhydrous THF, followed by the addition of ethyl iodide to introduce the first ethyl group.
-
Second Ethylation: Repeat the deprotonation and alkylation sequence with a second equivalent of LDA and ethyl iodide to install the second ethyl group, forming the quaternary center.
-
Reductive Cleavage: Remove the chiral auxiliary by reduction with LiAlH to yield the corresponding chiral primary alcohol.
-
Oxidation: Oxidize the primary alcohol to the aldehyde using Dess-Martin periodinane.
-
Conversion to Nitrile: Convert the aldehyde to the nitrile. A common method is the formation of the oxime with hydroxylamine, followed by dehydration with a reagent such as acetic anhydride.
-
Purification and Analysis: Purify the final product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Hypothetical Data Presentation
The following table presents hypothetical data for the proposed chiral auxiliary-mediated synthesis, based on typical diastereoselectivities and yields for similar alkylations.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Final ee (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Ethyl iodide | >95:5 | 85 | >90 |
| (S)-4-benzyl-2-oxazolidinone | Ethyl bromide | >90:10 | 80 | >80 |
Visualization of the Synthetic Workflow
Conclusion
While a direct, reported method for the enantioselective synthesis of this compound is currently absent from the scientific literature, established principles of asymmetric synthesis provide a strong foundation for the development of such a process. The two strategies outlined in this guide, chiral phase-transfer catalysis and the use of a chiral auxiliary, represent the most promising avenues for achieving this goal. The experimental protocols and expected outcomes are based on analogous and well-documented transformations, providing a solid starting point for researchers and drug development professionals seeking to synthesize this chiral molecule. Further experimental investigation and optimization would be required to realize these proposed synthetic routes.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethyl-2-phenylbutyronitrile via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the manufacturing of various pharmaceuticals, including the anticonvulsant aminoglutethimide and the anticoagulant indobufen.[1] The synthesis is achieved through the alkylation of phenylacetonitrile with ethyl bromide using phase-transfer catalysis (PTC). This method offers high yields, excellent product purity, and a simplified reaction setup compared to traditional methods that require anhydrous conditions or expensive bases.[2][3] The protocol detailed below is based on a well-established and reliable procedure, ensuring reproducibility.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can occur.[3][4] For the synthesis of this compound, a phase-transfer catalyst facilitates the deprotonation of phenylacetonitrile by a concentrated aqueous base (like sodium hydroxide) and the subsequent alkylation of the resulting carbanion by ethyl bromide in the organic phase. This methodology avoids the need for strong, hazardous bases like sodium amide and expensive anhydrous solvents.[5]
Reaction Mechanism and Workflow
The reaction proceeds in a two-phase system. Phenylacetonitrile resides in the organic phase, while the strong base (sodium hydroxide) is in the aqueous phase. The phase-transfer catalyst, benzyltriethylammonium chloride, exchanges its chloride anion for a hydroxide ion from the aqueous phase. This lipophilic quaternary ammonium hydroxide then moves into the organic phase, where it is a strong enough base to deprotonate the phenylacetonitrile, forming a carbanion. This carbanion then readily reacts with ethyl bromide (the alkylating agent) to form the desired product, this compound. The catalyst then returns to the aqueous phase to repeat the cycle.
Caption: Phase-transfer catalysis workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phenylacetonitrile | 257 g (2.20 moles) | [6] |
| Ethyl Bromide | 218 g (2.00 moles) | [6] |
| 50% Aqueous Sodium Hydroxide | 540 mL | [6] |
| Catalyst | ||
| Benzyltriethylammonium Chloride | 5.0 g (0.022 mole) | [6] |
| Reaction Conditions | ||
| Temperature | 28-35°C (during addition), then 40°C | [6] |
| Reaction Time | ~100 min (addition) + 2.5 hours (stirring) | [6] |
| Product Information | ||
| Product Yield | 225–242 g (78–84%) | [6] |
| Boiling Point | 102–104°C at 7 mm Hg | [6] |
| Refractive Index (nD25) | 1.5065–1.5066 | [6] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials and Equipment:
-
3-liter, four-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Efficient reflux condenser
-
Cold-water bath
-
Separatory funnel
-
Vigreux column for distillation
-
Phenylacetonitrile (257 g, 2.20 moles)
-
Ethyl bromide (218 g, 2.00 moles), distilled before use[6]
-
50% aqueous sodium hydroxide solution (540 mL)
-
Benzyltriethylammonium chloride (5.0 g, 0.022 mole)[6]
-
Benzaldehyde (21.2 g, 0.200 mole), distilled before use[6]
-
Benzene (Caution: Carcinogen. Handle in a well-ventilated hood with appropriate personal protective equipment)[6]
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 3-liter, four-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Charging the Flask: Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g (253 mL, 2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[6]
-
Addition of Ethyl Bromide: Begin stirring the mixture. Add 218 g (150 mL, 2.00 moles) of ethyl bromide dropwise from the dropping funnel over approximately 100 minutes.[6] Maintain the reaction temperature between 28–35°C, using a cold-water bath to cool the flask if necessary.[6]
-
Reaction Completion: After the addition of ethyl bromide is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C and stir for an additional 30 minutes.[6]
-
Quenching Unreacted Phenylacetonitrile: Cool the reaction mixture to 25°C. Add 21.2 g (20.3 mL, 0.200 mole) of benzaldehyde to convert any unreacted phenylacetonitrile to the high-boiling α-phenylcinnamonitrile.[6] Continue stirring for 1 hour.[6]
-
Work-up: Immerse the flask in a cold-water bath and add 750 mL of water and 100 mL of benzene. Transfer the mixture to a separatory funnel and separate the layers.[6]
-
Extraction and Washing: Extract the aqueous phase with 200 mL of benzene. Combine the organic layers and wash them successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and finally with 200 mL of water.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[6]
-
Purification: Distill the crude product through a Vigreux column to yield 225–242 g (78–84%) of pure this compound. The product should be collected at a boiling point of 102–104°C (7 mm Hg).[6]
Alternative Phase-Transfer Catalysis Systems
While the protocol above details a robust method using benzyltriethylammonium chloride, other systems have also been explored. For instance, research has shown successful alkylation of phenylacetonitrile with ethyl bromide using tetrabutylammonium bromide as the catalyst and potassium carbonate as the base in supercritical ethane.[7][8] This approach demonstrates the versatility of phase-transfer catalysis under various conditions, including supercritical fluids, which can offer advantages in terms of mass transfer.[7] Another study reported a 90% yield using ethyl chloride as the alkylating agent with benzyltriethylammonium chloride as the catalyst in the presence of 50% aqueous sodium hydroxide.[9]
Concluding Remarks
The synthesis of this compound via phase-transfer catalysis is a highly efficient and practical method suitable for both laboratory and industrial-scale production. The procedure is straightforward, utilizes readily available and relatively inexpensive reagents, and provides the product in high yield and purity. The adaptability of phase-transfer catalysis to different catalysts, bases, and reaction conditions further underscores its utility in modern organic synthesis.
References
- 1. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
The Pivotal Role of 2-Ethyl-2-phenylbutyronitrile in the Synthesis of Glutethimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of glutethimide, a sedative-hypnotic agent, with a specific focus on the critical role of the precursor, 2-ethyl-2-phenylbutyronitrile. The synthesis involves a two-step process: a base-catalyzed Michael addition followed by hydrolysis and cyclization. These application notes and protocols are intended to provide a comprehensive guide for the laboratory-scale synthesis of glutethimide.
Introduction
Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione) is a central nervous system depressant.[1] Its synthesis relies on the initial formation of a carbon-carbon bond between this compound and an acrylic acid ester, followed by the formation of the glutarimide ring. The key intermediate, this compound, provides the core structure necessary for the final piperidinedione ring system. The overall synthesis is a classic example of conjugate addition followed by intramolecular cyclization.
Physicochemical Data
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₅N | 173.26 | - | 102-104 @ 7 mmHg[2] |
| Ethyl 4-cyano-4-phenylhexanoate | C₁₅H₁₉NO₂ | 245.32 | - | - |
| Glutethimide | C₁₃H₁₅NO₂ | 217.26 | 84[3][4] | - |
Experimental Protocols
The synthesis of glutethimide from this compound is a two-step process. The following protocols are based on established synthetic methods.
Step 1: Synthesis of Ethyl 4-cyano-4-phenylhexanoate via Michael Addition
This step involves the base-catalyzed conjugate addition of this compound to ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol (solvent)
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Slowly add ethyl acrylate to the reaction mixture via the dropping funnel at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude ethyl 4-cyano-4-phenylhexanoate. Purification can be achieved by vacuum distillation.
Step 2: Hydrolysis and Cyclization to Glutethimide
This step involves the hydrolysis of the nitrile and ester groups of ethyl 4-cyano-4-phenylhexanoate, followed by intramolecular cyclization to form the glutethimide ring.
Materials:
-
Ethyl 4-cyano-4-phenylhexanoate
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Water
-
Sodium carbonate solution (for neutralization)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, carefully add ethyl 4-cyano-4-phenylhexanoate to a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude glutethimide.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure glutethimide crystals.[3]
Reaction Schematics and Workflows
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the synthesis of glutethimide.
Caption: Chemical synthesis pathway of Glutethimide.
Caption: Experimental workflow for Glutethimide synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
This compound and ethyl acrylate are irritants. Avoid contact with skin and eyes.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Use caution when working with flammable solvents like diethyl ether and ethyl acetate. Ensure there are no open flames or ignition sources nearby.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols: 2-Ethyl-2-phenylbutyronitrile as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties and provides generalized protocols for its conversion into valuable downstream products.
Introduction
This compound is a tertiary nitrile characterized by a quaternary carbon atom substituted with a phenyl group, a cyano group, and two ethyl groups. This structural feature makes it a valuable precursor for the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids and amines, opening up a wide range of synthetic possibilities.[1] It is recognized as a significant intermediate in the synthesis of anticancer and hormone drugs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and for the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~267 °C |
| Density | ~0.97 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol, xylene, and chloroform. |
| CAS Number | 5336-57-2 |
Key Synthetic Applications & Protocols
This compound serves as a versatile precursor for the synthesis of key organic building blocks. The following sections detail the protocols for its primary transformations: hydrolysis to 2-ethyl-2-phenylbutanoic acid and reduction to 2-ethyl-2-phenylbutan-1-amine.
Hydrolysis to 2-Ethyl-2-phenylbutanoic Acid
The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 2,2-disubstituted butanoic acid is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals.
Logical Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of this compound.
Experimental Protocol (Generalized):
Note: This is a generalized protocol and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric Acid (HCl) for acidification
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, place this compound.
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture over crushed ice and extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-ethyl-2-phenylbutanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Procedure (Base-Catalyzed):
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a suitable solvent like ethanol or a mixture of water and ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Extract the carboxylic acid with a suitable organic solvent.
-
Dry the organic layer over a drying agent, filter, and remove the solvent in vacuo to obtain the product.
Reduction to 2-Ethyl-2-phenylbutan-1-amine
The reduction of the nitrile group to a primary amine provides a key building block for the synthesis of various nitrogen-containing compounds. This transformation is crucial for introducing a basic center into the molecule, which is often a key feature in pharmacologically active agents.
Logical Workflow for Reduction:
Caption: Workflow for the reduction of this compound.
Experimental Protocol (Generalized using LiAlH₄):
Note: This protocol involves the use of Lithium Aluminum Hydride (LiAlH₄), which is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, standard laboratory glassware
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Suspend Lithium Aluminum Hydride in anhydrous diethyl ether or THF in the flask under an inert atmosphere.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction flask in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should be done with extreme caution as hydrogen gas is evolved.
-
A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with the reaction solvent.
-
Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-ethyl-2-phenylbutan-1-amine.
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.
Safety Information
This compound is irritating to the eyes and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with strong oxidizing agents.[1] Store in a cool, dry place away from heat and open flames.[1] In case of exposure, seek immediate medical attention.[1]
References
Application Notes: Synthesis of 2-Ethyl-2-phenylbutyronitrile via Stepwise Alkylation of Phenylacetonitrile
Introduction
The synthesis of 2-Ethyl-2-phenylbutyronitrile, a dialkylated derivative of phenylacetonitrile, is a key transformation in the preparation of various chemical intermediates. The reaction proceeds by the sequential alkylation of the acidic α-carbon of phenylacetonitrile. Due to the difference in acidity between the benzylic protons of the starting material and the mono-alkylated intermediate, a stepwise approach is often most effective.
The initial mono-ethylation to 2-phenylbutyronitrile can be achieved with high selectivity and yield using Phase-Transfer Catalysis (PTC). This method is advantageous as it avoids the need for strictly anhydrous conditions or hazardous reagents like sodium amide.[1][2] However, the second ethylation is more challenging because the remaining α-proton on 2-phenylbutyronitrile is less acidic. Therefore, this step typically requires a stronger base, such as sodium amide, in an anhydrous aprotic solvent to efficiently generate the necessary carbanion for the final alkylation.[3]
These application notes provide detailed protocols for a reliable two-step synthesis suitable for research and development professionals.
Chemical Reaction Pathway
Caption: Overall two-step synthesis pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the two-step synthesis of this compound.
| Parameter | Protocol 1: Mono-ethylation (PTC) | Protocol 2: Second Ethylation (Sodium Amide) |
| Starting Material | Phenylacetonitrile | 2-Phenylbutyronitrile |
| Product | 2-Phenylbutyronitrile | This compound |
| Base | 50% Aqueous Sodium Hydroxide | Sodium Amide (NaNH₂) |
| Alkylating Agent | Ethyl Bromide | Ethyl Bromide |
| Catalyst/Solvent | Benzyltriethylammonium chloride / Benzene | Toluene (anhydrous) |
| Temperature | 28–40°C[1] | 16-30°C (anion formation), Reflux (alkylation) |
| Reaction Time | ~3.5 hours[1] | 3-6 hours |
| Reported Yield | 78–84%[1][2] | Yields can vary; typically moderate to good |
| Product Purity | High, purified by distillation[1] | Requires careful purification from byproducts |
| Reference | Organic Syntheses, Coll. Vol. 6, p.897[1][2] | General procedure based on[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis
This protocol is adapted from a reliable procedure published in Organic Syntheses and is highly selective for the mono-alkylation of phenylacetonitrile.[1][2]
Materials:
-
Phenylacetonitrile (257 g, 2.20 moles)
-
50% Aqueous Sodium Hydroxide (540 mL)
-
Benzyltriethylammonium chloride (5.0 g, 0.022 mole)
-
Ethyl Bromide (218 g, 2.00 moles)
-
Benzene
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Equipment:
-
3-L four-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
Procedure:
-
Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.
-
Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the internal temperature between 28–35°C. Use a cold-water bath for cooling if necessary.[1]
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Increase the reaction temperature to 40°C and stir for an additional 30 minutes.[1]
-
Cool the reaction mixture to 25°C.
-
Work-up: Add 750 mL of water and 100 mL of benzene to the cooled mixture. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous phase with an additional 200 mL of benzene.
-
Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. Distill the resulting crude product through a Vigreux column to yield 225–242 g (78–84%) of pure 2-phenylbutyronitrile. Boiling point: 102–104°C (7 mm Hg).[1]
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of this compound via Sodium Amide Alkylation
This protocol describes the ethylation of the less-reactive 2-phenylbutyronitrile intermediate using the strong base sodium amide. Caution: Sodium amide (NaNH₂) is highly reactive and can ignite or explode on contact with water or air.[5] Handle only under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Materials:
-
2-Phenylbutyronitrile (145 g, 1.0 mole)
-
Sodium Amide (NaNH₂) (43 g, 1.1 mole)
-
Ethyl Bromide (120 g, 1.1 mole)
-
Anhydrous Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
2-L three-necked, round-bottomed flask (oven-dried)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube or inert gas inlet
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the oven-dried glassware under an inert atmosphere.
-
Charge the flask with 43 g of sodium amide and 500 mL of anhydrous toluene.
-
With vigorous stirring, add a solution of 145 g of 2-phenylbutyronitrile in 200 mL of anhydrous toluene dropwise. Maintain the temperature between 16-30°C. An exotherm and gas evolution (ammonia) may be observed.
-
After the addition is complete, stir the resulting suspension at room temperature for 1.5-2 hours to ensure complete formation of the carbanion.
-
Slowly add 120 g of ethyl bromide dropwise. An exothermic reaction may occur.
-
After the addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Add 300 mL of water and transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer with water (2 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. The crude product should be carefully purified by fractional vacuum distillation to separate the desired this compound from any unreacted starting material or byproducts.
References
Analytical methods for the quantification of 2-Ethyl-2-phenylbutyronitrile (GC-MS, HPLC)
Application Notes and Protocols for the Quantification of 2-Ethyl-2-phenylbutyronitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to serve as a comprehensive guide for researchers and professionals in drug development, offering robust starting points for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Introduction
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, a non-polar compound, GC-MS offers high sensitivity and selectivity. The following protocol outlines a method for its quantification in a solvent matrix.
Experimental Protocol
1.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Extraction:
-
To 1 mL of the sample, add 1 mL of a non-polar extraction solvent such as hexane or dichloromethane.
-
Add a known concentration of an appropriate internal standard (e.g., 2-phenylbutyronitrile, if not present in the sample).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Isolation: Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
1.2.2. GC-MS Instrumentation and Conditions
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 70 °C, hold for 1 min, ramp to 150 °C at 14 °C/min, then to 285 °C at 10 °C/min, hold for 5 min[1] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-300) |
| Solvent Delay | 6 min |
1.2.3. Quantitative Data Summary (GC-MS)
The following table summarizes typical performance characteristics for the GC-MS analysis of small organic molecules. These values should be experimentally determined for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 20.0 ng/kg[1] |
| Limit of Quantification (LOQ) | 1.5 - 60.0 ng/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 84 - 105%[1] |
| Precision (%RSD) | < 10% |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Introduction
HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For a non-polar analyte like this compound, a reversed-phase HPLC method with UV detection is appropriate. This method provides a reliable alternative to GC-MS, particularly for samples that are not amenable to gas chromatography.
Experimental Protocol
2.2.1. Sample Preparation
-
Sample Dissolution: Dissolve the sample containing this compound in the mobile phase.
-
Internal Standard: Add a known concentration of a suitable internal standard.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Vial Transfer: Transfer the filtered sample to an HPLC autosampler vial.
2.2.2. HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
2.2.3. Quantitative Data Summary (HPLC)
The following table presents typical performance characteristics for HPLC methods. These should be validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Linearity (R²) | > 0.998 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of Crude 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylbutyronitrile is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful and reproducible synthesis of downstream active pharmaceutical ingredients (APIs). Crude this compound, typically obtained from the alkylation of phenylacetonitrile, often contains unreacted starting materials, over-alkylated byproducts, and other process-related impurities. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques: fractional vacuum distillation, recrystallization, and column chromatography.
Common Impurities
The primary impurities in crude this compound often arise from the synthesis process, which typically involves the dialkylation of phenylacetonitrile with an ethyl halide. Potential impurities include:
-
Phenylacetonitrile: Unreacted starting material.
-
2-Phenylbutyronitrile: Mono-alkylated intermediate.
-
Over-alkylated products: Compounds with more than two ethyl groups attached to the benzylic carbon.
-
Side-reaction products: Products from reactions involving the solvent or base.
Purification Strategies Overview
The choice of purification method depends on the impurity profile, the desired final purity, and the scale of the purification.
-
Fractional Vacuum Distillation: Highly effective for separating compounds with different boiling points. It is the most common and scalable method for purifying this compound.
-
Recrystallization: A powerful technique for removing impurities from solid compounds. While this compound is a liquid at room temperature, it may be induced to crystallize at low temperatures or as a derivative.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for small-scale purifications and for removing impurities with similar boiling points to the desired product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| Boiling Point | ~267 °C (at 760 mmHg)[1] |
| Density | ~0.97 g/cm³[1] |
Table 2: Illustrative Purity and Yield Data for Purification Techniques
| Purification Method | Initial Purity (GC-MS, Area %) | Final Purity (GC-MS, Area %) | Yield (%) |
| Fractional Vacuum Distillation | 85% | >99% | 75-85% |
| Recrystallization | 85% | >99.5% | 60-70% |
| Column Chromatography | 85% | >99.8% | 80-90% |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is adapted from the purification of the analogous compound, 2-phenylbutyronitrile, and is a highly effective method for purifying this compound on a larger scale.
Workflow:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Protocol:
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with an equal volume of water and then saturated aqueous sodium chloride (brine). This step removes water-soluble impurities and salts.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Filtration:
-
Filter the dried organic layer to remove the drying agent.
-
-
Fractional Vacuum Distillation:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) for efficient separation.
-
Place the crude, dried product in a round-bottom flask with a magnetic stirrer or boiling chips.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Gradually reduce the pressure and begin heating the distillation flask.
-
Collect a forerun of any low-boiling impurities.
-
Collect the main fraction of this compound at the appropriate boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 267 °C.[1] For example, the related 2-phenylbutyronitrile has a boiling point of 102-104 °C at 7 mmHg.
-
Monitor the purity of the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Recrystallization
While this compound is a liquid at room temperature, it may be possible to induce crystallization at low temperatures, particularly if the crude product is a solid or semi-solid due to impurities. Alternatively, a solid derivative can be prepared, recrystallized, and then converted back to the nitrile. This protocol describes a general approach for low-temperature recrystallization.
Workflow:
Caption: General workflow for purification by recrystallization.
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
Test a range of solvents and solvent mixtures. Good starting points for aromatic nitriles include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or a freezer to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
Column chromatography is an excellent method for achieving high purity on a smaller scale.
Workflow:
Caption: Workflow for purification by column chromatography.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Silica gel is a common stationary phase for the purification of aromatic nitriles.
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
-
Column Packing:
-
Prepare a silica gel column using the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the desired product from impurities.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound, allowing for both quantification of purity and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly when coupled with a UV or mass spectrometric detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified product and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method will depend on the specific impurity profile and the desired scale and purity. For large-scale purification, fractional vacuum distillation is often the most practical method. For achieving very high purity on a smaller scale, column chromatography is an excellent option. Recrystallization, if applicable, can also be a highly effective technique. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively purify this important synthetic intermediate.
References
Application of 2-Ethyl-2-phenylbutyronitrile Derivatives in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of compounds derived from 2-phenylbutyronitrile and its analogs, with a focus on the synthesis and biological activity of the notable drugs Aminoglutethimide and Indobufen. While 2-Ethyl-2-phenylbutyronitrile itself is a key synthetic intermediate, its derivatives have led to the development of clinically significant therapeutics.
Introduction: From a Simple Nitrile to Potent Pharmaceuticals
2-Phenylbutyronitrile and its derivatives serve as crucial scaffolds in the synthesis of a variety of biologically active molecules. The structural motif of a phenyl ring attached to a quaternary carbon bearing a nitrile group and an ethyl chain provides a versatile starting point for the construction of more complex heterocyclic systems. This application note will delve into the synthesis, mechanism of action, and pharmacological data of two key drugs derived from this structural class: Aminoglutethimide, an anticancer agent, and Indobufen, a platelet aggregation inhibitor.
Aminoglutethimide: An Aromatase and Cytochrome P450scc Inhibitor
Aminoglutethimide is a non-steroidal inhibitor of steroid hormone synthesis and has been utilized in the treatment of hormone-sensitive cancers, such as breast and prostate cancer, as well as Cushing's syndrome.[1][2][3]
Mechanism of Action
Aminoglutethimide exerts its therapeutic effects by inhibiting two key enzymes in the steroidogenesis pathway:
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[4][5] By inhibiting aromatase, aminoglutethimide reduces the levels of circulating estrogens, thereby suppressing the growth of estrogen-dependent tumors.[4]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This mitochondrial enzyme catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[2][5][6] Inhibition of P450scc leads to a broad suppression of the synthesis of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5][6]
The dual inhibition of these enzymes results in a "medical adrenalectomy," effectively blocking the production of steroids that can stimulate cancer cell growth.[5]
Quantitative Pharmacological Data
The inhibitory potency of aminoglutethimide against its target enzymes has been quantified in various studies.
| Compound | Target Enzyme | Parameter | Value | Reference(s) |
| Aminoglutethimide | Aromatase (CYP19A1) | IC50 | 10 µM | [7] |
| Aminoglutethimide | Aromatase (CYP19A1) | Ki | 0.60 - 1.1 µM | [5] |
| Aminoglutethimide | Cholesterol Side-Chain Cleavage (P450scc) | Ki | 14 µM | [8] |
| (+)-Aminoglutethimide | Aromatase (CYP19A1) | Apparent Ki | ~40x more potent than (-)-isomer | [1] |
| (+)-Aminoglutethimide | Cholesterol Side-Chain Cleavage (P450scc) | Apparent Ki | ~2.5x more potent than (-)-isomer | [1] |
Table 1: Inhibitory Potency of Aminoglutethimide.
Experimental Protocols
The synthesis of aminoglutethimide can be achieved from 2-phenylbutyronitrile through a multi-step process.[2]
Protocol: Synthesis of Aminoglutethimide
-
Nitration of 2-Phenylbutyronitrile: 2-Phenylbutyronitrile is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-(4-nitrophenyl)butyronitrile.[2]
-
Michael Addition: The resulting nitrated compound undergoes a Michael addition reaction with methyl acrylate in the presence of a base like benzyltrimethylammonium hydroxide.[2]
-
Hydrolysis and Cyclization: The product from the Michael addition is then subjected to acidic hydrolysis and cyclization using a mixture of acetic acid and sulfuric acid. This step forms the glutarimide ring, yielding 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.[2]
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to a primary amine, typically using catalytic hydrogenation (e.g., hydrogen gas over a nickel catalyst), to afford aminoglutethimide.[2]
The inhibitory activity of compounds against aromatase can be determined using an in vitro assay with human placental microsomes or recombinant human aromatase.[3][9]
Protocol: In Vitro Aromatase Inhibition Assay
-
Enzyme Preparation: Prepare a microsomal fraction from human placenta or use commercially available recombinant human aromatase (CYP19).
-
Reaction Mixture: In a reaction vessel, combine the enzyme preparation, a buffer solution (e.g., Tris-HCl), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a radiolabeled substrate, such as [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Product Measurement: Stop the reaction and measure the formation of the product (estrone), often by quantifying the release of ³H₂O from the radiolabeled substrate.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
Indobufen: A Reversible COX-1 Inhibitor
Indobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and reversible inhibitor of platelet aggregation.[8][10] It is used for the prevention of thromboembolic events in patients with cardiovascular diseases.[8][10]
Mechanism of Action
Indobufen's primary mechanism of action is the reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[8][11]
-
COX-1 Inhibition: COX-1 is responsible for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[8] By inhibiting COX-1, indobufen reduces the production of TXA2, leading to a decrease in platelet aggregation and the risk of thrombus formation.[8][11]
The reversibility of its action is a key feature, distinguishing it from aspirin, which causes irreversible inhibition of COX-1.[12]
Quantitative Pharmacological Data
While specific IC50 values for indobufen's COX-1 inhibition are not as consistently reported as for other NSAIDs in readily available literature, studies have shown its potent antiplatelet effects.
| Compound | Target | Effect | Note | Reference(s) |
| Indobufen | Platelet COX-1 | Reversible Inhibition | Suppresses thromboxane synthesis | [11] |
| Indobufen | Platelet Aggregation | Inhibition | Effective in preventing thromboembolic events | [10][13] |
Table 2: Pharmacological Effects of Indobufen.
Experimental Protocols
The synthesis of indobufen can be achieved from 2-(4-nitrophenyl)butyric acid, which itself can be synthesized from α-phenylbutyronitrile.[10][14]
Protocol: Synthesis of Indobufen
-
Synthesis of 2-(4-Nitrophenyl)butyric acid: This key intermediate is prepared from α-phenylbutyronitrile through nitration to give 2-(4-nitrophenyl)butyronitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.[10]
-
Reduction of the Nitro Group: The nitro group of 2-(4-nitrophenyl)butyric acid is reduced to an amino group to yield 2-(4-aminophenyl)butyric acid.
-
Condensation and Cyclization: The final step involves the condensation of 2-(4-aminophenyl)butyric acid with a suitable reagent like o-carboxybenzaldehyde, followed by cyclization to form the isoindolinone ring system of indobufen.[4]
The inhibitory effect of compounds on COX-1 can be assessed using a human whole blood assay, which measures the production of thromboxane B2 (TXB2), a stable metabolite of TXA2.[15][16]
Protocol: In Vitro COX-1 Inhibition Assay (Whole Blood)
-
Blood Collection: Obtain fresh human blood from healthy volunteers.
-
Incubation with Inhibitor: Aliquot the whole blood and incubate with various concentrations of the test compound (e.g., indobufen) or vehicle control at 37°C for a specified time.
-
Stimulation of Platelet Aggregation: Induce platelet aggregation and subsequent TXA2 production by adding a stimulating agent, such as arachidonic acid or collagen.
-
Reaction Termination and Plasma Separation: Stop the reaction and separate the plasma by centrifugation.
-
TXB2 Measurement: Measure the concentration of TXB2 in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition of TXB2 production at each inhibitor concentration and determine the IC50 value.
Conclusion
The journey from 2-phenylbutyronitrile derivatives to the clinically approved drugs aminoglutethimide and indobufen highlights the significance of this chemical scaffold in medicinal chemistry. These examples demonstrate how a relatively simple starting material can be elaborated into complex molecules with potent and specific biological activities. The detailed protocols and pharmacological data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this versatile chemical class for the identification of new therapeutic agents.
References
- 1. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglutethimide synthesis - chemicalbook [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 5. Analogues of aminoglutethimide: selective inhibition of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. Selective inhibition of cholesterol side-chain cleavage by potential pro-drug forms of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of aminoglutethimide: selective inhibition of cholesterol side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 2-(4-NITROPHENYL)BUTYRIC ACID CAS#: 7463-53-8 [amp.chemicalbook.com]
- 11. Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN114605305A - Synthetic method of indobufen ethyl ester - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
Application Notes and Protocols: 2-Ethyl-2-phenylbutyronitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Ethyl-2-phenylbutyronitrile as a key starting material in the synthesis of important pharmaceutical intermediates, namely Aminoglutethimide and Glutethimide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and mechanisms of action.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the pharmaceutical industry. Its chemical structure allows for the synthesis of various derivatives with significant therapeutic applications. This document focuses on its application in the synthesis of two notable pharmaceutical agents:
-
Aminoglutethimide: An aromatase inhibitor used in the treatment of hormone-sensitive breast cancer and Cushing's syndrome.
-
Glutethimide: A sedative-hypnotic agent that acts as a central nervous system depressant.
The following sections provide detailed synthetic protocols for these compounds, a summary of the quantitative data associated with these syntheses, and a visual representation of the synthetic routes and their respective pharmacological mechanisms.
Synthesis of Pharmaceutical Intermediates from this compound
Synthesis of Aminoglutethimide
The synthesis of Aminoglutethimide from this compound is a multi-step process that involves nitration, a Michael addition, hydrolysis and cyclization, and finally, a reduction of the nitro group.
Experimental Workflow for Aminoglutethimide Synthesis
Caption: Synthetic pathway for Aminoglutethimide.
Detailed Experimental Protocol:
Step 1: Nitration of this compound
-
To a stirred and cooled solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for a specified time (e.g., 2 hours) at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Ethyl-2-(4-nitrophenyl)butyronitrile.
Step 2: Michael Addition with Methyl Acrylate
-
Dissolve 2-Ethyl-2-(4-nitrophenyl)butyronitrile in a suitable solvent (e.g., tert-butanol).
-
Add a base (e.g., potassium tert-butoxide) and methyl acrylate to the solution.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 24 hours).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the intermediate adduct.
Step 3: Acidic Hydrolysis and Cyclization
-
Treat the intermediate adduct from the previous step with a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Heat the mixture under reflux for several hours (e.g., 6 hours).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-Ethyl-2-(4-nitrophenyl)glutarimide.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-Ethyl-2-(4-nitrophenyl)glutarimide in a suitable solvent (e.g., ethanol).
-
Add a catalyst (e.g., 10% Palladium on Carbon).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst and concentrate the filtrate to obtain crude Aminoglutethimide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to get pure Aminoglutethimide.
Quantitative Data for Aminoglutethimide Synthesis:
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | HNO₃, H₂SO₄ | 2-Ethyl-2-(4-nitrophenyl)butyronitrile | 85-90 | >95 |
| 2 | 2-Ethyl-2-(4-nitrophenyl)butyronitrile | Methyl acrylate, Base | Intermediate Adduct | 75-80 | - |
| 3 | Intermediate Adduct | H₂SO₄, Acetic Acid | 2-Ethyl-2-(4-nitrophenyl)glutarimide | 80-85 | >97 |
| 4 | 2-Ethyl-2-(4-nitrophenyl)glutarimide | H₂, Pd/C | Aminoglutethimide | 90-95 | >99 |
Synthesis of Glutethimide
The synthesis of Glutethimide from this compound involves a conjugate addition followed by hydrolysis and cyclization.
Experimental Workflow for Glutethimide Synthesis
Caption: Synthetic pathway for Glutethimide.
Detailed Experimental Protocol:
Step 1: Conjugate Addition to Ethyl Acrylate
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Slowly add ethyl acrylate to the reaction mixture while maintaining the temperature.
-
Stir the mixture for a specified time at room temperature or with gentle heating to ensure the completion of the reaction.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain ethyl 4-cyano-4-ethyl-4-phenylbutanoate.
Step 2: Hydrolysis and Cyclization
-
Treat the ester-nitrile intermediate with a mixture of concentrated sulfuric acid and glacial acetic acid.[1]
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it onto ice.
-
Filter the precipitated crude Glutethimide, wash it with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Glutethimide.
Quantitative Data for Glutethimide Synthesis:
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | Ethyl acrylate, Base | Ethyl 4-cyano-4-ethyl-4-phenylbutanoate | 80-88 | >96 |
| 2 | Ethyl 4-cyano-4-ethyl-4-phenylbutanoate | H₂SO₄, Acetic Acid | Glutethimide | 85-92 | >99 |
Pharmacological Mechanisms of Action
Aminoglutethimide: Aromatase Inhibition Pathway
Aminoglutethimide primarily exerts its therapeutic effect by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. It also inhibits the cholesterol side-chain cleavage enzyme (P450scc), the initial and rate-limiting step in steroidogenesis.
Caption: Mechanism of action of Aminoglutethimide.
Aminoglutethimide's inhibition of aromatase reduces the peripheral conversion of androgens to estrogens, which is a key source of estrogen in postmenopausal women. This reduction in estrogen levels is beneficial in the treatment of hormone-receptor-positive breast cancer. Its inhibition of P450scc leads to a decrease in the production of all adrenal steroids, including cortisol, which is the therapeutic basis for its use in Cushing's syndrome.
Glutethimide: Modulation of GABAergic Neurotransmission
Glutethimide is a central nervous system depressant that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Mechanism of action of Glutethimide.
Glutethimide binds to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to the sedative and hypnotic effects of the drug.
Conclusion
This compound is a valuable precursor for the synthesis of the pharmaceutical intermediates Aminoglutethimide and Glutethimide. The synthetic routes are well-established and offer good yields. The distinct pharmacological mechanisms of the final products highlight the versatility of this starting material in accessing drugs with different therapeutic applications. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for the Reaction Kinetics Study of 2-Ethyl-2-phenylbutyronitrile Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the reaction kinetics of the formation of 2-Ethyl-2-phenylbutyronitrile. This compound is synthesized via a phase-transfer catalyzed (PTC) diethylation of phenylacetonitrile. The process involves the sequential addition of two ethyl groups to the benzylic carbon of phenylacetonitrile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in pharmaceutical and chemical manufacturing.
The overall reaction proceeds in two consecutive steps:
-
Monoethylation: Phenylacetonitrile reacts with one equivalent of an ethylating agent to form 2-phenylbutyronitrile.
-
Diethylation: 2-Phenylbutyronitrile reacts with a second equivalent of the ethylating agent to yield the final product, this compound.
This document outlines the experimental protocols for conducting a kinetic study of the second step, the formation of this compound from 2-phenylbutyronitrile, and provides templates for the presentation of kinetic data.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - 2-Phenylbutyronitrile
A detailed and reliable method for the synthesis of the mono-ethylated starting material, 2-phenylbutyronitrile, is adapted from Organic Syntheses.[1][2]
Materials:
-
Phenylacetonitrile
-
50% Aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA)
-
Ethyl bromide
-
Benzene (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Mechanical stirrer, dropping funnel, thermometer, and reflux condenser
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1][2]
-
Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.[1][2]
-
After the addition is complete, continue stirring for 2 hours.
-
Increase the temperature to 40°C and stir for an additional 30 minutes.[1][2]
-
Cool the reaction mixture to 25°C.
-
Add 750 ml of water and 100 ml of benzene. Separate the layers.
-
Extract the aqueous phase with 200 ml of benzene.
-
Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.
-
Purify the product by distillation to obtain 2-phenylbutyronitrile.
Protocol 2: Kinetic Study of this compound Formation
This protocol describes a method to determine the reaction order, rate constant, and activation energy for the ethylation of 2-phenylbutyronitrile. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3]
Materials:
-
2-Phenylbutyronitrile (synthesized as per Protocol 1)
-
Ethyl bromide
-
Toluene (or another suitable organic solvent)
-
50% Aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Internal standard for GC/HPLC analysis (e.g., decane or dodecane)
-
Constant temperature bath/reactor
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column with a non-polar stationary phase) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
1. Reaction Setup:
- In a jacketed glass reactor connected to a constant temperature bath, place a known amount of 2-phenylbutyronitrile, the organic solvent (e.g., toluene), and the internal standard.
- Add the phase-transfer catalyst (e.g., TBAB).
- In a separate vessel, prepare the 50% aqueous NaOH solution.
- Bring the reactor contents to the desired temperature (e.g., 40°C, 50°C, 60°C) with vigorous stirring to ensure proper mixing of the two phases.
2. Initiation of the Reaction and Sampling:
- To initiate the reaction, add a known amount of ethyl bromide to the reactor. Start a timer immediately.
- At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the organic layer.
- Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (to neutralize the base) and a suitable solvent for dilution before analysis.
3. Sample Analysis (GC/HPLC):
- Analyze the quenched and diluted samples by GC or HPLC to determine the concentrations of the reactant (2-phenylbutyronitrile) and the product (this compound) relative to the internal standard.
- Generate a calibration curve for both the reactant and the product against the internal standard to quantify their concentrations accurately.
4. Data Analysis:
-
Determination of Reaction Order:
-
To determine the reaction order with respect to 2-phenylbutyronitrile, perform a series of experiments where the initial concentration of ethyl bromide and the catalyst are kept constant and in large excess, while varying the initial concentration of 2-phenylbutyronitrile. This allows for the assumption of pseudo-first-order kinetics with respect to 2-phenylbutyronitrile.[4][5]
-
Plot ln([2-phenylbutyronitrile]) versus time. If the plot is linear, the reaction is first-order with respect to 2-phenylbutyronitrile. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat this process by varying the initial concentration of ethyl bromide while keeping the other reactants in excess to determine its order.
-
-
Determination of the Rate Constant (k):
-
The true rate constant (k) can be determined from the pseudo-first-order rate constants (k') obtained at different excess concentrations of the other reactant. For example, if the reaction is first order in both reactants, then k' = k[ethyl bromide].
-
-
Determination of Activation Energy (Ea):
-
Conduct the kinetic experiments at different temperatures (e.g., 40°C, 50°C, 60°C) while keeping the initial concentrations of all reactants constant.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This is the Arrhenius plot.
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the ideal gas constant, 8.314 J/mol·K).
-
Data Presentation
The quantitative data obtained from the kinetic studies should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables to be populated with experimental data.
Table 1: Effect of Reactant Concentration on the Initial Rate (at a constant temperature of [Specify Temperature] K)
| Experiment | [2-Phenylbutyronitrile]₀ (mol/L) | [Ethyl Bromide]₀ (mol/L) | [Catalyst]₀ (mol/L) | Initial Rate (mol/L·s) |
| 1 | Value | Value | Value | Value |
| 2 | 2 x Value from Exp 1 | Value | Value | Value |
| 3 | Value | 2 x Value from Exp 1 | Value | Value |
| 4 | Value | Value | 2 x Value from Exp 1 | Value |
This table will help in determining the order of the reaction with respect to each reactant.
Table 2: Rate Constants at Different Temperatures
| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (L/mol·s) | ln(k) |
| Value 1 | Calculated Value | Experimental Value | Calculated Value |
| Value 2 | Calculated Value | Experimental Value | Calculated Value |
| Value 3 | Calculated Value | Experimental Value | Calculated Value |
This table provides the data needed to construct an Arrhenius plot and calculate the activation energy.
Table 3: Summary of Kinetic Parameters
| Parameter | Value | Units |
| Reaction Order w.r.t. 2-Phenylbutyronitrile | Determined Value | - |
| Reaction Order w.r.t. Ethyl Bromide | Determined Value | - |
| Overall Reaction Order | Calculated Value | - |
| Rate Constant (k) at [Specify Temp] K | Determined Value | L/mol·s |
| Activation Energy (Ea) | Calculated Value | kJ/mol |
| Pre-exponential Factor (A) | Calculated Value | L/mol·s |
Mandatory Visualizations
Reaction Mechanism
The formation of this compound proceeds via a phase-transfer catalyzed nucleophilic substitution. The following diagram illustrates the key steps in the formation of the diethylated product.
Caption: Phase-transfer catalysis mechanism for the diethylation of phenylacetonitrile.
Experimental Workflow
The logical flow of the kinetic study is depicted in the following diagram.
Caption: Workflow for the kinetic study of this compound formation.
References
Application Notes and Protocols for the Industrial Synthesis of 2-Ethyl-2-phenylbutyronitrile
Introduction
2-Ethyl-2-phenylbutyronitrile is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its industrial production requires a robust, scalable, and efficient synthetic process. The most common and industrially viable method for the synthesis of this compound is the sequential dialkylation of phenylacetonitrile with an ethylating agent, such as ethyl bromide, under phase-transfer catalysis (PTC) conditions. This method offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and simplified work-up procedures, making it amenable to large-scale production.
This document provides detailed application notes and protocols for the industrial synthesis of this compound, with a focus on scale-up considerations.
Principle of the Synthesis
The synthesis of this compound proceeds via a two-step sequential alkylation of phenylacetonitrile. The reaction is typically carried out in a biphasic system consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent containing the phenylacetonitrile and the phase-transfer catalyst. The catalyst, usually a quaternary ammonium salt, facilitates the transfer of the hydroxide ions into the organic phase, where they deprotonate the phenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, reacting with the ethyl bromide in an SN2 reaction. The first alkylation yields 2-phenylbutyronitrile, which is then deprotonated and alkylated a second time to form the desired product, this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (Typical) | Industrial Scale (Projected) | Reference |
| Reactants | |||
| Phenylacetonitrile | 1.0 mole | 1000 moles | [1][2] |
| Ethyl Bromide | 2.2 - 2.5 moles | 2200 - 2500 moles | [1][2] |
| Sodium Hydroxide (50% aq.) | 4.0 - 5.0 moles | 4000 - 5000 moles | [1][2] |
| Phase-Transfer Catalyst | 0.02 - 0.05 moles | 20 - 50 moles | [1][2] |
| Reaction Conditions | |||
| Solvent | Toluene or Benzene | Toluene | [1][2] |
| Temperature | 30 - 50 °C | 40 - 60 °C | [1][2] |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | [1][2] |
| Process Outcomes | |||
| Yield (isolated) | 70 - 85% | 75 - 90% | [1][2] |
| Purity (by GC) | >95% | >98% | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅N | [3] |
| Molecular Weight | 173.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~267 °C | [3] |
| Density | ~0.97 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (ethanol, xylene, chloroform) | [3] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures for the mono-alkylation of phenylacetonitrile and modified to favor dialkylation.[1][2]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Toluene
-
Dilute hydrochloric acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the three-necked flask with phenylacetonitrile (1.0 mole), toluene (500 mL), and benzyltriethylammonium chloride (0.02 moles).
-
Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (4.0 moles) to the flask.
-
Addition of Ethyl Bromide: Slowly add ethyl bromide (2.2 moles) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 30-40°C using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring and maintain the temperature at 40-50°C for 4-6 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the mono-alkylated intermediate, and the formation of the di-alkylated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 500 mL of water to dissolve the precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL), 1 M hydrochloric acid (1 x 200 mL), and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Scale-up Considerations for Industrial Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
-
Heat Management: The dialkylation of phenylacetonitrile is a highly exothermic process. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The use of jacketed reactors with efficient cooling systems and controlled addition of the ethyl bromide and sodium hydroxide solution is essential.
-
Mass Transfer: The reaction occurs in a triphasic system (aqueous, organic, and catalyst). Efficient mixing is crucial to maximize the interfacial area and ensure a high reaction rate. The selection of an appropriate agitator and mixing speed is a critical scale-up parameter.
-
Reagent Stoichiometry and Addition: To maximize the yield of the di-alkylated product and minimize the formation of the mono-alkylated intermediate, a slight excess of ethyl bromide and a sufficient excess of the base are required. The rate of addition of the reagents must be carefully controlled to manage the exotherm and prevent side reactions.
-
Phase Separation: On a large scale, the separation of the organic and aqueous phases after the reaction can be time-consuming. The use of a settler or a continuous liquid-liquid extraction unit can improve the efficiency of this step.
-
Purification: Fractional vacuum distillation is the preferred method for purifying this compound on an industrial scale. The design of the distillation column (number of theoretical plates, reflux ratio) is critical to achieve the desired purity and separate the product from unreacted starting materials and the mono-alkylated intermediate.
-
Safety:
-
Ethyl Bromide: This is a toxic and volatile reagent. Closed-system handling and efficient vapor scrubbing are necessary.
-
Sodium Hydroxide: A highly corrosive base. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Exothermic Reaction: A robust process safety management (PSM) system should be in place, including temperature and pressure monitoring, emergency cooling, and pressure relief systems.
-
Waste Disposal: The aqueous waste stream will contain sodium bromide and residual sodium hydroxide. It must be neutralized and treated according to environmental regulations.
-
Signaling Pathways and Experimental Workflows
Figure 1. Industrial synthesis workflow for this compound.
Conclusion
The industrial synthesis of this compound via phase-transfer catalyzed dialkylation of phenylacetonitrile is a well-established and efficient process. Careful consideration of scale-up parameters, particularly heat management, mass transfer, and purification, is crucial for a safe and economical production process. The protocols and considerations outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of this important chemical intermediate.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Ethyl-2-phenylbutyronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Ethyl-2-phenylbutyronitrile. The primary synthetic route covered is the dialkylation of phenylacetonitrile using ethyl bromide under phase-transfer catalysis (PTC) conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct dialkylation of phenylacetonitrile (also known as benzyl cyanide) with an ethylating agent, typically ethyl bromide, in the presence of a strong base and a phase-transfer catalyst.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The main side reactions include incomplete alkylation, hydrolysis of the nitrile group, and the formation of polymeric byproducts. Controlling the reaction stoichiometry and conditions is crucial to minimize these.
Q3: Why is a phase-transfer catalyst necessary?
A3: In the biphasic reaction system (typically an aqueous base and an organic solvent), the phase-transfer catalyst (e.g., a quaternary ammonium salt) is essential for transporting the deprotonating agent (hydroxide ions) or the deprotonated phenylacetonitrile carbanion between the aqueous and organic phases, thus facilitating the alkylation reaction.
Q4: My final product has a yellow or brownish color. What is the cause and how can I remove it?
A4: A colored product often indicates the presence of polymeric byproducts or degradation products. This can result from using a strong base, elevated temperatures, or prolonged reaction times. Purification by distillation or column chromatography can often remove these colored impurities.
Q5: Can I use other alkylating agents besides ethyl bromide?
A5: While ethyl bromide is commonly used, other ethylating agents like diethyl sulfate can also be employed. However, the reactivity and side-reaction profiles may differ, necessitating optimization of the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Dialkylation: Insufficient ethyl bromide or reaction time. | Increase the molar ratio of ethyl bromide to phenylacetonitrile (e.g., >2.2 equivalents). Extend the reaction time and monitor the progress by TLC or GC. |
| Hydrolysis of Nitrile: Presence of water during the reaction or workup at elevated temperatures. | Ensure all reagents and solvents are anhydrous for the reaction. During workup, avoid prolonged exposure to strong acids or bases at high temperatures. | |
| Inefficient Phase-Transfer Catalysis: Low catalyst concentration or poor catalyst activity. | Increase the amount of the phase-transfer catalyst. Ensure the chosen catalyst is appropriate for the solvent system. | |
| Presence of Mono-ethylated Byproduct (2-Phenylbutyronitrile) | Incomplete Second Alkylation: The second alkylation step is often slower than the first. | As with low yield, increase the excess of ethyl bromide and prolong the reaction time. A higher reaction temperature might also favor dialkylation, but this must be balanced against the risk of other side reactions. |
| Presence of Unreacted Phenylacetonitrile | Incomplete First Alkylation: Insufficient base or ethyl bromide, or short reaction time. | Ensure a sufficient excess of a strong base is used. Check the quality of the ethyl bromide. Increase reaction time and/or temperature. |
| Formation of 2-Ethyl-2-phenylbutyramide or 2-Ethyl-2-phenylbutyric Acid | Hydrolysis of the Nitrile Group: This can occur during a basic or acidic workup, especially with heating.[1][2][3] | Perform the workup at a lower temperature. If a basic wash is used, keep the contact time brief. If acid is used for neutralization, add it slowly while cooling the mixture. Milder conditions are less likely to cause hydrolysis. |
| Formation of Polymeric/Tarry Byproducts | Uncontrolled Reaction: Reaction temperature is too high, or the base is too concentrated. | Maintain careful temperature control throughout the reaction. Consider a slower addition of the ethylating agent to manage the exothermicity. Using a less concentrated base might also be beneficial. |
| Product is Difficult to Purify by Distillation | Close Boiling Points of Product and Byproducts: The boiling points of this compound, 2-phenylbutyronitrile, and phenylacetonitrile are relatively close. | Fractional distillation using a column with high theoretical plates is recommended. Alternatively, column chromatography on silica gel can be an effective purification method. |
Quantitative Data Summary
The following table summarizes typical yields and purities reported for the alkylation of phenylacetonitrile derivatives under different conditions. Note that achieving high purity of the dialkylated product directly from the reaction mixture is challenging.
| Product | Reaction Conditions | Yield | Purity (Crude) | Purity (Distilled) | Reference |
| 2-Ethylphenylacetonitrile | Direct alkylation with ethyl bromide | 70-75% | ≤ 83% | ≤ 98.6% | Patent CN103342662B |
| 2-Phenylbutyronitrile | PTC with ethyl bromide | 78-84% | ~97% (by GC) | - | Organic Syntheses, 55, 91 |
| Mono-alkylated Phenylacetonitriles | PTC with various alkyl halides | ~90% | ~90% mono-, ~10% di- | - | J-Stage, 33(4), 435-438 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from established procedures for the mono-alkylation of phenylacetonitrile and information from patents on related dialkylation reactions.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% Aqueous sodium hydroxide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile and toluene.
-
Add the phase-transfer catalyst (e.g., 5 mol% TBAB).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to the desired reaction temperature (e.g., 50-70°C).
-
Slowly add a slight excess of ethyl bromide (e.g., 2.2-2.5 equivalents) via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature during the addition.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
References
Optimizing reaction conditions for 2-Ethyl-2-phenylbutyronitrile synthesis (temperature, catalyst, solvent)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-2-phenylbutyronitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Note on Nomenclature: The primary focus of the documented synthesis procedures is the mono-ethylation of phenylacetonitrile to yield 2-phenylbutyronitrile. For the synthesis of the diethylated product, this compound, a subsequent ethylation step of 2-phenylbutyronitrile would be necessary. This guide addresses the optimization of the initial mono-ethylation and provides insights into the potential second ethylation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenylbutyronitrile?
A1: The most prevalent and well-documented method is the phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with an ethylating agent, such as ethyl bromide.[1][2][3] This method is favored for its relatively high yields, operational simplicity, and use of aqueous bases, which are safer and more environmentally friendly than alternatives like sodium amide.[1][4]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst is crucial for facilitating the reaction between the water-soluble base and the organic-soluble phenylacetonitrile. Quaternary ammonium salts, such as benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts.[1][3] The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the phenylacetonitrile, making it nucleophilic for the reaction with the ethylating agent. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature for the phase-transfer catalyzed ethylation of phenylacetonitrile is typically maintained in a range of 28-35°C during the addition of the ethylating agent.[1][2] This is often followed by a period of stirring at the same temperature and then a slight increase to around 40°C to ensure the reaction goes to completion.[1][2] Maintaining the temperature in this range is critical to balance the reaction rate and minimize side reactions.
Q4: Which solvents are recommended for this synthesis?
A4: In the phase-transfer catalysis method, a two-phase system is used, consisting of an aqueous solution of a strong base (like 50% sodium hydroxide) and an organic solvent.[1] Benzene has been historically used as the organic solvent; however, due to its carcinogenicity, safer alternatives like toluene are often considered.[1] Some procedures also utilize dimethyl sulfoxide (DMSO) as a solvent, particularly in reactions involving potassium hydroxide.[5]
Q5: How can I synthesize the diethylated product, this compound?
A5: The synthesis of this compound would involve a second ethylation step, starting from 2-phenylbutyronitrile. The reaction conditions would likely be similar to the first ethylation, employing a strong base and an ethylating agent under phase-transfer conditions. However, due to increased steric hindrance around the alpha-carbon of 2-phenylbutyronitrile, forcing conditions such as higher temperatures, a stronger base, or a more reactive ethylating agent might be necessary. It is important to monitor the reaction closely to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective deprotonation of phenylacetonitrile. | Ensure the use of a concentrated strong base (e.g., 50% NaOH). Check the quality and concentration of the phase-transfer catalyst. |
| Poor quality of reagents. | Use freshly distilled phenylacetonitrile and ethyl bromide.[1] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature to the recommended range (28-40°C), monitoring for any exothermic reactions.[1] | |
| Formation of Side Products (e.g., dialkylated product in mono-alkylation) | Reaction temperature is too high. | Maintain the temperature within the recommended range. Use a cooling bath if necessary during the addition of the ethylating agent.[1] |
| Excess of ethylating agent. | Use a stoichiometric amount or a slight excess of the ethylating agent relative to the phenylacetonitrile. | |
| Unreacted Phenylacetonitrile in the Final Product | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature towards the end of the reaction.[1] A common technique is to add a small amount of benzaldehyde after the main reaction to react with any remaining phenylacetonitrile, forming a higher-boiling byproduct that is easier to separate during distillation.[1] |
| Difficulty in Phase Separation | Emulsion formation. | Allow the mixture to stand for a longer period. Gentle stirring or the addition of a small amount of brine can help break the emulsion. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylbutyronitrile from various sources.
| Method | Catalyst | Solvent | Base | Temperature | Yield | Reference |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride | Benzene / Water | 50% aq. NaOH | 28-40°C | 78-84% | [1][2] |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride | Not specified | 50% aq. NaOH | Room Temp. | 90% | [3] |
| Sodium Ethoxide Method | Sodium Ethoxide | Toluene / Ethanol | Sodium Ethoxide | 75-80°C | 98% | [6] |
Experimental Protocols
Detailed Protocol for Phase-Transfer Catalyzed Synthesis of 2-Phenylbutyronitrile
This protocol is adapted from a well-established procedure.[1][2]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride
-
Benzene (or a safer alternative like Toluene)
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.
-
Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35°C. Use a cooling bath if necessary.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Increase the temperature to 40°C and stir for an additional 30 minutes.
-
Cool the reaction mixture to 25°C.
-
(Optional purification step) Add 21.2 g of benzaldehyde and stir for 1 hour to consume any unreacted phenylacetonitrile.
-
Add 750 ml of water and 100 ml of benzene to the flask.
-
Separate the organic layer and extract the aqueous layer with 200 ml of benzene.
-
Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the product by vacuum distillation to obtain 2-phenylbutyronitrile.
Visualizations
References
Troubleshooting low yield in the alkylation of phenylacetonitrile
Welcome to the technical support center for the alkylation of phenylacetonitrile. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions and resolving common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of phenylacetonitrile?
The alkylation of phenylacetonitrile relies on the acidity of the benzylic protons located on the carbon adjacent to both the phenyl group and the nitrile group (the α-carbon). A sufficiently strong base can deprotonate this carbon to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks an electrophilic alkylating agent (like an alkyl halide) in an SN2 reaction, forming a new carbon-carbon bond.[1]
Q2: What are the most common methods used for this alkylation?
Traditional methods often involved hazardous reagents like sodium amide or metal hydrides in strictly anhydrous solvents.[1] Modern, safer, and more efficient approaches include:
-
Phase-Transfer Catalysis (PTC): This is a highly reliable method that uses a biphasic system (e.g., organic solvent and concentrated aqueous base) with a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the base into the organic phase. This avoids the need for strictly anhydrous conditions.[1][2]
-
Strong Base in Anhydrous Solvent: Using bases like sodium hydride (NaH) or potassium tert-butoxide in anhydrous polar aprotic solvents (e.g., DMF, THF) is also common, though it requires stringent control of moisture.[3][4]
-
"Borrowing Hydrogen" Methodology: A greener approach that uses alcohols as alkylating agents, promoted by a base. This method generates water as the primary byproduct.[1][5]
Q3: What is the most common side reaction, and how can it be minimized?
The most common side reaction is dialkylation , where the initially formed mono-alkylated product is deprotonated again and reacts with a second molecule of the alkylating agent.[6] This can be suppressed by using a 1:1 molar ratio of reactants or a slight excess of phenylacetonitrile relative to the alkylating agent.[1] Additionally, using sterically hindered alkyl halides can disfavor the second alkylation.[6]
Troubleshooting Guides
This section addresses specific problems encountered during the alkylation of phenylacetonitrile in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled or shows very low conversion. What are the first things I should check?
A: Low conversion is a common issue that can often be traced back to fundamental reaction parameters. A systematic check is the best approach.
-
Anhydrous Conditions: Many methods, especially those using strong bases like sodium hydride, are extremely sensitive to moisture. Ensure all glassware was rigorously oven or flame-dried and that all solvents were properly dried before use.[7]
-
Inert Atmosphere: If using air-sensitive reagents like NaH, ensure the reaction was conducted under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent reagent degradation.[7]
-
Base Strength & Quality: The chosen base must be strong enough to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO).[1] If using a solid base like NaH or K₂CO₃, ensure it has not been deactivated by improper storage and exposure to air/moisture. For NaH, it is often supplied as a dispersion in mineral oil, which should be washed away with a dry solvent like hexane before use.[3]
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. For instance, dropwise addition of the alkylating agent at 28–35°C is recommended in some PTC protocols to control the exotherm.[2]
-
Stirring Efficiency: In biphasic systems like PTC, vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.[1][7] In heterogeneous reactions with solid bases, efficient stirring ensures proper mixing.
Q: I'm using Phase-Transfer Catalysis (PTC) and getting poor yields. What's wrong?
A: For PTC, the efficiency of the catalyst is paramount.
-
Catalyst Activity: Ensure your phase-transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride) is pure and has not degraded.
-
Catalyst Loading: While catalytic, a certain minimum amount is necessary. Typically 1-10 mol% is used.[6]
-
Base Concentration: PTC alkylations often require a concentrated aqueous base (e.g., 50% NaOH or 85% KOH) to be effective.[2][6] Dilute bases are generally insufficient.
-
Inhibitors: The presence of alcohols or iodide ions can sometimes inhibit PTC reactions.[2]
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My main problem is the formation of a dialkylated product. How do I favor mono-alkylation?
A: Achieving high selectivity for mono-alkylation is a common optimization goal.
-
Stoichiometry Control: The most direct method is to adjust the reactant ratio. Use a slight excess of phenylacetonitrile to the alkylating agent (e.g., 1.1 to 1 molar ratio).[2] This ensures the alkylating agent is consumed before it can react significantly with the mono-alkylated product.
-
Slow Addition: Adding the alkylating agent dropwise over a period of time helps to keep its instantaneous concentration low, which favors reaction with the more acidic starting material over the mono-alkylated product.[2][6]
-
Steric Hindrance: Using a more sterically bulky alkylating agent can physically hinder the second alkylation step. For example, secondary alkyl halides give almost exclusively mono-alkylated products.[6]
-
Solid-Supported Bases: Using bases like alkali metal hydroxides impregnated on alumina has been shown to give excellent selectivity for mono-alkylation, potentially due to steric constraints within the support's pores.[8]
Q: I'm seeing byproducts other than the dialkylated species. What could they be?
A: Depending on your specific reaction conditions, several other side reactions can occur.
-
Reaction with Solvent: If using sodium hydride (NaH) with solvents like DMF or acetonitrile, NaH can react with the solvent itself, leading to unexpected byproducts and consuming the base.[4] This can significantly lower the yield of the desired product. Consider using a more inert solvent like THF.
-
Knoevenagel Condensation: When using alcohols as alkylating agents via a "borrowing hydrogen" mechanism, the alcohol is first oxidized in situ to an aldehyde. This aldehyde can undergo a Knoevenagel condensation with the phenylacetonitrile carbanion to form an α,β-unsaturated nitrile intermediate.[5]
-
Dehydrohalogenation: If using an alkyl halide that can easily undergo elimination (e.g., secondary or tertiary halides) and a strong, non-nucleophilic base, you may form an alkene byproduct.[9]
Quantitative Data Summary
The following tables summarize yields obtained under various reaction conditions as reported in the literature, providing a baseline for comparison.
Table 1: Effect of Base and Catalyst in the Phase-Transfer Alkylation of Phenylacetonitrile
| Alkylating Agent | Base (equiv) | Catalyst (mol%) | Yield (%) | Notes |
| n-Octyl chloride | 85% KOH (5) | PEG-1000-Et₂ (10) | 81% | Reaction in Benzene/Water at 70°C.[6] |
| n-Butyl bromide | 50% NaOH (aq) | Aliquat 336 (5) | 94% | Yield of 2-phenylhexanenitrile. |
| Ethyl bromide | 50% NaOH (aq) | Benzyltriethylammonium chloride (1) | 78-84% | Yield of 2-phenylbutyronitrile.[2] |
| n-Octyl chloride | 50% NaOH (aq) | PEG-1000-Et₂ (10) | 70% | Illustrates that KOH often gives better yields than NaOH in this system.[6] |
Table 2: Yields for Copper-Catalyzed α-Alkylation with Various Benzyl Alcohols
| Phenylacetonitrile Derivative | Benzyl Alcohol Derivative | Base (mol%) | Isolated Yield (%) |
| Phenylacetonitrile | Benzyl alcohol | t-BuOK (30) | 91% |
| Phenylacetonitrile | p-Methoxybenzyl alcohol | t-BuOK (30) | 85% |
| Phenylacetonitrile | p-(Trifluoromethyl)benzyl alcohol | t-BuOK (30) | 79% |
| 3,4-Dimethoxyphenylacetonitrile | Benzyl alcohol | t-BuOK (30) | 87% |
| p-Fluorophenylacetonitrile | p-(Trifluoromethyl)benzyl alcohol | t-BuOK (50) | 62% |
(Data adapted from a study on copper-catalyzed borrowing hydrogen methodology.[5])
Experimental Protocols
Protocol 1: Phase-Transfer Catalysis (PTC) with Alkyl Halide
This protocol is adapted from a procedure for the synthesis of 2-phenylbutyronitrile.[2]
Materials:
-
3-liter three-necked flask with mechanical stirrer, dropping funnel, and thermometer
-
Phenylacetonitrile (2.20 moles)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (0.022 mole)
-
Ethyl bromide (2.00 moles)
-
Benzene
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In the flask, combine the 50% aqueous NaOH, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Addition: Begin vigorous stirring. Add the ethyl bromide dropwise over approximately 100 minutes, maintaining the internal temperature between 28–35°C. Use a water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature. Then, increase the temperature to 40°C for an additional 30 minutes.
-
Workup:
-
Cool the reaction mixture to 25°C. Add 750 mL of water and 100 mL of benzene.
-
Separate the layers in a separatory funnel. Extract the aqueous phase with an additional 200 mL of benzene.
-
Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute HCl, and another 200 mL of water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by distillation under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain 2-phenylbutyronitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
- 9. phasetransfer.com [phasetransfer.com]
Identification and characterization of impurities in 2-Ethyl-2-phenylbutyronitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-phenylbutyronitrile.
Troubleshooting Guide
The synthesis of this compound, typically achieved through the dialkylation of phenylacetonitrile with an ethylating agent such as ethyl bromide, can be accompanied by the formation of several impurities. Below is a guide to troubleshoot common issues encountered during the synthesis, focusing on impurity identification and resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, reaction time, base strength). - Formation of byproducts. | - Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of starting materials. - Optimize reaction parameters, including the stoichiometry of reagents and catalyst. - Ensure anhydrous conditions to prevent hydrolysis of the nitrile. |
| Presence of a lower boiling point impurity in GC-MS analysis | - Unreacted phenylacetonitrile (starting material). - Incomplete mono-alkylation leading to the presence of 2-phenylbutyronitrile. | - Increase the equivalents of the ethylating agent and/or prolong the reaction time to drive the reaction to completion. - Purify the crude product using fractional distillation to separate the lower-boiling impurities. |
| Observation of a solid precipitate in the reaction mixture or upon work-up | - Hydrolysis of the nitrile group to form 2-ethyl-2-phenylbutanamide, especially in the presence of water and strong acid or base. | - Use anhydrous solvents and reagents throughout the synthesis. - During work-up, avoid prolonged exposure to strong aqueous acidic or basic conditions. - The amide impurity can often be removed by recrystallization or column chromatography. |
| Complex mixture of products observed by chromatography | - Over-alkylation or side reactions of the ethylating agent. - Degradation of the product under harsh reaction or work-up conditions. | - Carefully control the stoichiometry of the ethylating agent. - Maintain a consistent and optimal reaction temperature. - Employ milder work-up procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete reaction or side reactions. These include:
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Unreacted Phenylacetonitrile: The starting material.
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2-Ethyl-2-phenylbutanamide: The hydrolysis product of the target molecule.[3]
Q2: How can I confirm the presence of these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): Can separate volatile compounds and provide information on their molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and quantifying their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the main product and impurities.
Q3: What analytical techniques are best for quantifying the purity of this compound?
A3: For quantitative analysis, HPLC with a UV detector is a robust method. GC with a Flame Ionization Detector (FID) can also be used, provided the compounds are thermally stable and volatile. Both methods require calibration with certified reference standards for accurate quantification.
Q4: How can I minimize the formation of the mono-alkylated impurity, 2-phenylbutyronitrile?
A4: To favor the formation of the desired dialkylated product, you can adjust the reaction conditions. Using a molar excess of the ethylating agent (e.g., ethyl bromide) and ensuring a sufficiently strong base and adequate reaction time will promote the second alkylation step.
Q5: What are the characteristic spectral features to look for when identifying the hydrolysis impurity, 2-ethyl-2-phenylbutanamide?
A5: In the IR spectrum, the amide will show a characteristic C=O stretch around 1650 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹. In ¹H NMR, you would observe broad signals for the -NH₂ protons. In ¹³C NMR, the carbonyl carbon will appear at a characteristic downfield shift (around 175-180 ppm).[3]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the separation and identification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Expected Elution Order: Phenylacetonitrile -> 2-Phenylbutyronitrile -> this compound -> 2-Ethyl-2-phenylbutanamide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantification of the main product and its non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of about 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for the unambiguous identification of the product and impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex mixtures.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample or crude mixture in about 0.6 mL of CDCl₃.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Compound | Protons | Chemical Shift (ppm) |
| This compound | Phenyl-H | 7.2-7.5 |
| -CH₂- | 1.9-2.1 (quartet) | |
| -CH₃ | 0.8-1.0 (triplet) | |
| 2-Phenylbutyronitrile | Phenyl-H | 7.2-7.5 |
| -CH(CN)- | 3.7 (triplet) | |
| -CH₂- | 1.8-2.0 (multiplet) | |
| -CH₃ | 0.9-1.1 (triplet) | |
| Phenylacetonitrile | Phenyl-H | 7.2-7.4 |
| -CH₂- | 3.7 (singlet) | |
| 2-Ethyl-2-phenylbutanamide | Phenyl-H | 7.2-7.5 |
| -NH₂ | 5.5-6.5 (broad singlet) | |
| -CH₂- | 1.8-2.0 (multiplet) | |
| -CH₃ | 0.8-1.0 (triplet) |
Impurity Data Summary
The following table summarizes key data for the identification of potential impurities.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |
| Phenylacetonitrile | C₈H₇N | 117.15 | 117, 90, 63 |
| 2-Phenylbutyronitrile | C₁₀H₁₁N | 145.20 | 145, 116, 91 |
| 2-Ethyl-2-phenylbutanamide | C₁₂H₁₇NO | 191.27 | 191, 146, 91 |
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
Technical Support Center: Phase-Transfer Catalyzed Synthesis of 2-Ethyl-2-phenylbutyronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phase-transfer catalyzed (PTC) synthesis of 2-Ethyl-2-phenylbutyronitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the phase-transfer catalyzed synthesis of this compound?
A1: The most frequently encountered byproducts include:
-
Over-alkylation product: 2,2-Diethyl-2-phenylbutyronitrile is formed when the desired product undergoes a second ethylation. This is a common issue in the alkylation of phenylacetonitrile derivatives under PTC conditions.
-
Hydrolysis product: 2-Ethyl-2-phenylbutanamide can be formed by the hydrolysis of the nitrile functional group in the presence of the aqueous base.
-
Elimination product: Ethylene can be generated from the dehydrohalogenation of the ethylating agent (ethyl bromide) by the strong base.[1][2][3][4][5]
-
Unreacted starting material: Residual Phenylacetonitrile may remain if the reaction does not go to completion.
-
Byproduct from unreacted starting material: α-Phenylcinnamonitrile can be formed if unreacted phenylacetonitrile condenses with an aldehyde, which is sometimes added during workup to facilitate purification.
Q2: What is the general mechanism for the formation of this compound via phase-transfer catalysis?
A2: The reaction proceeds through a well-established phase-transfer catalysis mechanism. A quaternary ammonium salt (the phase-transfer catalyst) transports the carbanion of phenylacetonitrile, formed in the aqueous basic phase, into the organic phase where it can react with the ethylating agent.
Q3: Why is my overall yield of this compound consistently low?
A3: Low yields can be attributed to several factors:
-
Suboptimal reaction conditions: Incorrect temperature, stirring speed, or concentration of reactants and catalyst can hinder the reaction rate.
-
Catalyst deactivation: The phase-transfer catalyst can degrade under harsh basic conditions or at elevated temperatures.
-
Excessive byproduct formation: The formation of significant amounts of the byproducts listed in Q1 will naturally reduce the yield of the desired product.
-
Inefficient workup: Product loss during extraction and purification steps can also contribute to lower overall yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,2-Diethyl-2-phenylbutyronitrile | Excess of ethyl bromide. | Use a stoichiometric amount or a slight excess of phenylacetonitrile relative to ethyl bromide. |
| Prolonged reaction time. | Monitor the reaction progress by GC or TLC and stop the reaction once the formation of the desired product plateaus. | |
| Presence of 2-Ethyl-2-phenylbutanamide in the product | High concentration of aqueous base. | While a strong base is necessary, using a moderately concentrated solution (e.g., 50% NaOH) can help minimize hydrolysis. |
| Elevated reaction temperature. | Maintain the reaction temperature in the recommended range (typically 25-40°C) to reduce the rate of hydrolysis. | |
| Prolonged contact with the aqueous phase during workup. | Perform the extraction and washing steps efficiently to minimize the time the product is in contact with the aqueous base. | |
| Low conversion of phenylacetonitrile | Inefficient stirring. | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the phase-transfer process. |
| Deactivated catalyst. | Use a fresh, high-purity phase-transfer catalyst. Consider using a more robust catalyst if degradation is suspected. | |
| Insufficient amount of base or ethyl bromide. | Ensure the correct stoichiometry of all reactants is used. | |
| Formation of a high-boiling point impurity | Presence of unreacted phenylacetonitrile. | After the main reaction, add a small amount of benzaldehyde to the reaction mixture. This will convert the remaining phenylacetonitrile to the high-boiling α-phenylcinnamonitrile, which is easier to separate during distillation. |
| Gas evolution from the reaction mixture | Dehydrohalogenation of ethyl bromide. | This is an expected side reaction. Ensure the reaction is performed in a well-ventilated fume hood. Using a slight excess of ethyl bromide can compensate for this loss. |
Quantitative Data on Byproduct Formation
| Byproduct | Influencing Factors | Effect on Byproduct Formation |
| 2,2-Diethyl-2-phenylbutyronitrile | Molar ratio of ethyl bromide to phenylacetonitrile | An excess of ethyl bromide significantly increases the formation of the diethyl-product. |
| Reaction Time | Longer reaction times provide more opportunity for the second ethylation to occur. | |
| 2-Ethyl-2-phenylbutanamide | Concentration of Aqueous Base | Higher concentrations of NaOH or KOH can increase the rate of nitrile hydrolysis. |
| Reaction Temperature | Higher temperatures accelerate the hydrolysis reaction. | |
| Ethylene | Basicity of the Aqueous Phase | Stronger bases and higher concentrations promote the E2 elimination of ethyl bromide. |
Experimental Protocols
Key Experiment: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is adapted from a reliable procedure and is intended for research purposes.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% (w/w) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Toluene (or another suitable organic solvent)
-
Benzaldehyde (for workup)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (three-neck flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.
-
With vigorous stirring, add ethyl bromide dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C. Use a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
(Optional but recommended) Add a small amount of benzaldehyde and stir for an additional hour to react with any remaining phenylacetonitrile.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purifying 2-Ethyl-2-phenylbutyronitrile via Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-2-phenylbutyronitrile through recrystallization.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid instead of solid crystals) | The boiling point of the recrystallization solvent is higher than the melting point of the this compound. | Select a lower-boiling point solvent. Alternatively, use a solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature. |
| The solution is being cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[1] | |
| The compound is highly impure, leading to a significant depression of its melting point. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Low or No Crystal Formation | The solution is not sufficiently supersaturated. | Reduce the amount of solvent used to dissolve the compound. If crystals still do not form after cooling, try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Seeding with a pure crystal of the compound can also be effective.[2] |
| An inappropriate solvent was chosen. | The ideal solvent should dissolve the nitrile completely when hot but sparingly when cold.[1] If the compound is too soluble even at low temperatures, a significant amount will remain in the mother liquor.[1] | |
| The presence of certain impurities may inhibit crystallization. | An initial wash of the crude product with a solvent that selectively dissolves the impurity but not the desired compound might be necessary. | |
| Poor Recovery of Purified Product | Too much solvent was used during the dissolution step.[3] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4] To check for excess solvent, evaporate some of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution.[1] |
| The solution was not cooled sufficiently. | Ensure the flask is placed in an ice bath for an adequate amount of time to maximize crystal formation. | |
| Premature crystallization occurred during hot filtration. | To prevent the compound from crystallizing in the filter funnel, perform the filtration of the hot solution quickly. Using a heated funnel can also mitigate this issue.[1] | |
| Discolored Crystals | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| The compound may be degrading at the boiling point of the solvent. | Choose a solvent with a lower boiling point or perform the recrystallization under a nitrogen atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?
A2: this compound is described as a colorless to pale yellow liquid.[6] Recrystallization is a purification technique for solids. If your compound is a liquid at room temperature, purification is typically achieved by distillation, especially given its high boiling point of approximately 267°C.[6] However, if the liquid contains solid impurities, filtration might be a preliminary step. If you are expecting a solid product, it's possible your product is impure, leading to a depressed melting point.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from phenylacetonitrile and an ethylating agent, potential impurities could include unreacted phenylacetonitrile, and over-alkylated products. The synthesis of related compounds has also shown the formation of various byproducts that could be present.
Q4: How can I improve the yield of my recrystallization?
A4: To improve your yield, ensure you are using the minimum amount of hot solvent required to dissolve your compound.[1][4] Allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals.[1] Additionally, you can try to recover more product by performing a second crystallization on the mother liquor.[1]
Q5: The crystals I obtained are very small. How can I get larger crystals?
A5: The formation of small crystals is often a result of rapid cooling.[1] To obtain larger crystals, allow the solution to cool as slowly as possible. This can be achieved by insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) as it cools to room temperature.
Experimental Protocol: Recrystallization of this compound (Illustrative)
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. A good solvent will dissolve the compound when hot.
-
Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and swirl the flask.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used). This step should be done rapidly to prevent premature crystallization.[1]
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Preventing N-alkylation side products in nitrile synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitrile synthesis reactions, with a specific focus on preventing the formation of N-alkylation side products (isonitriles).
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation in the context of nitrile synthesis?
A1: In nitrile synthesis, N-alkylation refers to the formation of an isonitrile (R-N≡C) as a side product instead of the desired nitrile (R-C≡N). This occurs because the cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile (like an alkyl halide) from either the carbon or the nitrogen atom.
Q2: What is the primary cause of isonitrile formation?
A2: The formation of isonitriles is primarily influenced by the reaction mechanism.[1][2][3]
-
SN2 reactions , which are favored for primary and secondary alkyl halides, typically result in the formation of the desired nitrile. This is because the carbon atom of the cyanide ion is a softer and more potent nucleophile, leading to a more stable transition state.[3][4]
-
SN1 reactions , which are more common with tertiary alkyl halides or under conditions that favor carbocation formation, often lead to isonitriles. The carbocation intermediate is a hard electrophile and reacts preferentially with the more electronegative nitrogen atom of the cyanide ion.[5][6]
Q3: How does the choice of cyanide salt affect the outcome of the reaction?
A3: The nature of the metal cyanide salt plays a crucial role in determining the product ratio.
-
Ionic cyanides , such as sodium cyanide (NaCN) and potassium cyanide (KCN), dissociate in solution to provide a "free" cyanide ion. This favors the SN2 pathway and leads to higher yields of nitriles.[1][7]
-
Covalent cyanides , like silver cyanide (AgCN), have a stronger covalent bond between the metal and the carbon of the cyanide group. This makes the nitrogen atom more available for nucleophilic attack, thus favoring the formation of isonitriles.[3][7]
Q4: Can the solvent choice minimize isonitrile formation?
A4: Yes, the solvent is a critical parameter.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for promoting SN2 reactions. They solvate the metal cation, leaving the cyanide anion relatively free and highly nucleophilic, which favors the formation of nitriles.[2][4]
-
Protic solvents (e.g., water, ethanol) can solvate the cyanide anion through hydrogen bonding, which reduces its nucleophilicity and can favor isonitrile formation.[4]
Troubleshooting Guide
Problem: High percentage of isonitrile detected in the product mixture.
This is a common issue when the reaction conditions favor N-alkylation over C-alkylation of the cyanide ion. Below is a step-by-step guide to troubleshoot and minimize this side product.
Step 1: Analyze Your Starting Materials
-
Alkyl Halide:
-
Tertiary alkyl halides are highly prone to SN1 reactions and elimination, making them poor substrates for nitrile synthesis via this method. Consider an alternative synthetic route if you are using a tertiary halide.[5]
-
Secondary alkyl halides can undergo both SN1 and SN2 reactions. To favor the SN2 pathway, ensure you are using optimal conditions as outlined in the following steps.
-
Primary alkyl halides are the best substrates for selective nitrile formation via an SN2 mechanism.[4]
-
-
Cyanide Salt:
Step 2: Optimize Reaction Conditions
-
Solvent Selection:
-
Temperature Control:
-
For secondary alkyl halides, high temperatures can favor the competing E2 elimination reaction. Try running the reaction at a lower temperature to favor the substitution reaction.
-
Step 3: Consider Advanced Techniques
-
Phase-Transfer Catalysis (PTC):
-
If you are performing the reaction in a biphasic system (e.g., aqueous/organic), the use of a phase-transfer catalyst can significantly improve the yield of the nitrile. The PTC helps to transport the cyanide anion from the aqueous phase to the organic phase where the alkyl halide is, thus facilitating the SN2 reaction.[8][9][10]
-
Data Presentation
The following table summarizes the expected major product based on the reaction conditions in the Kolbe nitrile synthesis.
| Alkyl Halide Type | Cyanide Salt | Solvent Type | Predominant Mechanism | Expected Major Product |
| Primary | NaCN or KCN | Polar Aprotic | SN2 | Nitrile |
| Secondary | NaCN or KCN | Polar Aprotic | SN2 / SN1 mix | Nitrile (with potential for isonitrile and elimination byproducts) |
| Tertiary | NaCN or KCN | Polar Aprotic | SN1 / E2 | Isonitrile / Alkene |
| Primary | AgCN | Non-polar/Protic | SN1-like | Isonitrile |
Experimental Protocols
Protocol 1: Selective Synthesis of a Primary Nitrile using NaCN in DMSO
This protocol describes the synthesis of a primary nitrile from a primary alkyl bromide, optimized to minimize isonitrile formation.
Materials:
-
Primary alkyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.
-
Add the primary alkyl bromide to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Nitrile Synthesis using Phase-Transfer Catalysis
This protocol is a representative procedure for a liquid-liquid phase transfer catalyzed synthesis of benzyl cyanide.[8]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Saturated sodium chloride solution
Procedure:
-
Prepare a solution of sodium cyanide in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Add the tetrabutylammonium bromide (phase-transfer catalyst) to the aqueous solution.
-
Add a solution of benzyl chloride in toluene to the flask.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the benzyl chloride is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude benzyl cyanide.
-
Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
Caption: Competing SN1 and SN2 pathways in nitrile synthesis.
Caption: Troubleshooting workflow for isonitrile formation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. ijirset.com [ijirset.com]
- 10. phasetransfer.com [phasetransfer.com]
Overcoming challenges in the work-up and isolation of 2-Ethyl-2-phenylbutyronitrile
Technical Support Center: 2-Ethyl-2-phenylbutyronitrile
This guide provides troubleshooting and frequently asked questions for challenges encountered during the work-up and isolation of this compound, a key intermediate in pharmaceutical synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
Common impurities include unreacted starting materials (e.g., phenylacetonitrile), mono-alkylated byproducts (e.g., 2-phenylbutyronitrile), over-alkylated products, and side-products from hydrolysis, such as the corresponding carboxylic acid or amide.[2][3] If the synthesis involves a reaction with benzaldehyde to remove unreacted phenylacetonitrile, α-phenylcinnamonitrile may also be present as a high-boiling point impurity.[3][4]
Q2: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I break it?
Emulsion formation is common in biphasic mixtures, especially under basic conditions. To resolve this, you can:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand undisturbed for a longer period.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
For small-scale experiments, centrifugation can be effective.
Q3: Why is my final product discolored (yellow or brown), and how can I decolorize it?
Discoloration can be caused by thermal degradation during the reaction or distillation, or by the presence of colored impurities.[5] To obtain a colorless product, consider the following:
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities.[5]
-
Washing: Wash the crude organic layer with a sodium bisulfite solution to remove any aldehydic or ketonic impurities that may contribute to color.[5]
-
Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and prevent thermal decomposition.[5][6]
Q4: I suspect the nitrile is hydrolyzing during work-up. What are the signs and how can I prevent it?
Nitrile hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures, yielding a carboxylic acid.[2][7] Signs include a lower-than-expected yield of the nitrile and the presence of an acidic component in your crude product. To prevent hydrolysis:
-
Avoid prolonged exposure to strong acids or bases, especially at high temperatures.[2]
-
Perform aqueous washes with dilute acidic or basic solutions promptly and at room temperature or below.
-
Ensure the distillation is conducted under neutral conditions and the lowest possible temperature by using a high vacuum.[2]
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Isolation | 1. Incomplete reaction. 2. Hydrolysis of the nitrile group to carboxylic acid.[2] 3. Product loss during aqueous extractions. 4. Inefficient distillation (product remaining in the distillation residue or lost in the forerun). | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Minimize contact time with acidic/basic solutions during work-up. Use milder conditions where possible.[2] 3. Perform multiple extractions with the organic solvent. Wash the combined organic layers with brine to reduce solubility in the aqueous phase. 4. Use an efficient distillation setup (e.g., Vigreux column) and carefully collect fractions based on boiling point and refractive index.[3][4] |
| Low Purity After Distillation | 1. Co-distillation of impurities with similar boiling points.[8] 2. Inefficient fractional distillation apparatus. 3. Thermal decomposition during distillation creating new impurities.[5] | 1. If unreacted phenylacetonitrile is the issue, consider treating the crude mixture with benzaldehyde before distillation to convert it to a high-boiling derivative.[3][4] 2. Use a longer fractionating column or one with higher theoretical plates. Ensure a stable and low vacuum.[5] 3. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. |
| Product Solidifies in Condenser | 1. The boiling point of the product is high enough that it may solidify if the condenser water is too cold, particularly under a high vacuum.[5] | 1. Use warmer water (e.g., 30-40 °C) to circulate through the condenser. The water should still be cool enough to ensure efficient condensation.[5] |
| Persistent Water Contamination | 1. Inefficient drying agent or insufficient drying time. 2. Formation of an azeotrope with water, making complete separation by simple distillation difficult.[2] | 1. Use an appropriate amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Allow sufficient contact time (e.g., at least 30 minutes) with occasional swirling.[2] 2. If an azeotrope is suspected, consider azeotropic distillation with an entrainer like toluene before the final fractional distillation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, derived from established protocols.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N | [6][9] |
| Molecular Weight | 173.25 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~267 °C (atmospheric) 102–104 °C (at 7 mmHg for 2-phenylbutyronitrile) | [3][4][6] |
| Density | ~0.97 g/cm³ | [6] |
| Refractive Index (n_D^25) | 1.5065–1.5066 (for 2-phenylbutyronitrile) | [3][4] |
| Typical Yield | 78–84% (Phase-transfer catalysis method for mono-alkylation) | [3][4] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
This protocol details a standard procedure for quenching the reaction and extracting the crude product, adapted from the synthesis of 2-phenylbutyronitrile.[3][4]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature (approx. 25 °C).
-
Dilution: Transfer the mixture to a separatory funnel. Dilute with water and an appropriate organic solvent (e.g., benzene, toluene, or ethyl acetate).[3]
-
Layer Separation: Gently shake the funnel, releasing pressure frequently. Allow the layers to separate completely.
-
Extraction: Drain the aqueous layer and extract it at least twice more with the organic solvent to ensure complete recovery of the product.[10]
-
Combine & Wash: Combine all organic layers. Wash successively with:
-
Water
-
Dilute HCl (to remove basic impurities)[3]
-
Water
-
Saturated NaCl solution (brine, to aid separation and remove excess water)
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).[2] Swirl and let it stand for at least 30 minutes.
-
Filtration & Concentration: Filter the dried solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh solvent. Remove the solvent using a rotary evaporator to yield the crude product.[10]
Protocol 2: Purification by Vacuum Distillation
This protocol describes the final purification step to obtain high-purity this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. A short Vigreux column is recommended to improve separation.[3][5] Ensure all glass joints are properly sealed for vacuum.
-
Transfer Crude Product: Transfer the crude oil obtained from Protocol 1 into a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a trap cooled by liquid nitrogen or a dry ice/acetone bath. Gradually apply vacuum to the desired pressure (e.g., ~7 mmHg).
-
Heating: Begin gently heating the flask using a heating mantle.
-
Fraction Collection:
-
Discard the initial low-boiling fraction (forerun).
-
Carefully collect the main product fraction at its expected boiling point under the applied vacuum (e.g., for the related 2-phenylbutyronitrile, this is 102–104 °C at 7 mmHg).[3][4]
-
Monitor the temperature and appearance of the distillate. Stop the distillation when the temperature rises or drops significantly, or when the distillation rate slows and charring begins in the pot.
-
-
Characterization: Characterize the purified product by analytical techniques such as GC, NMR, and refractive index measurement to confirm purity.
Visualized Workflows and Logic
The following diagrams illustrate the standard work-up procedure and a troubleshooting decision-making process.
Caption: Standard workflow for the work-up and isolation of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
- 1. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 9. This compound | C12H15N | CID 79260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Managing thermal decomposition during the distillation of 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the distillation of 2-Ethyl-2-phenylbutyronitrile, with a focus on preventing and addressing thermal decomposition.
Troubleshooting Guide: Thermal Decomposition
This guide addresses common issues encountered during the distillation of this compound related to thermal decomposition.
| Issue | Potential Cause | Recommended Action |
| Product discoloration (yellowing or browning) during distillation. | Thermal decomposition of the nitrile. The atmospheric boiling point of ~267°C is high enough to induce degradation. | - Utilize vacuum distillation: This is the most critical step to lower the boiling point and prevent decomposition. Aim for a pressure that reduces the boiling point to a safer temperature range (e.g., below 150°C). - Ensure an inert atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to minimize oxidation, which can contribute to decomposition. |
| Low yield of purified product. | In addition to potential mechanical losses, thermal decomposition can significantly reduce the amount of desired product recovered. | - Optimize heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating of the distillation flask. Avoid aggressive heating. - Monitor the distillation rate: A slow, controlled distillation rate is preferable to a rapid one, as it minimizes the time the compound spends at elevated temperatures. |
| Inconsistent boiling point during distillation. | This could indicate the presence of impurities that are co-distilling or that decomposition is occurring, leading to the formation of new, more volatile substances. | - Pre-purification: If significant impurities are suspected, consider a pre-purification step such as washing the crude nitrile with a dilute acid or base solution, followed by a water wash, to remove catalytic residues from the synthesis.[1] - Fractional distillation: Use a fractionating column to better separate the desired product from any decomposition byproducts or other impurities. |
| Foul odor or unexpected gas evolution. | These are strong indicators of thermal decomposition, where the nitrile group or other parts of the molecule are breaking down. | - Immediate cooling: If these signs are observed, immediately remove the heat source and allow the apparatus to cool down. - Ventilation: Ensure the distillation is performed in a well-ventilated fume hood to safely handle any potentially toxic fumes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal decomposition during the distillation of this compound?
A1: The primary cause is the high atmospheric boiling point of approximately 267°C.[2] At such elevated temperatures, organic molecules, including nitriles, can undergo degradation, leading to the formation of impurities and loss of product.
Q2: How can I prevent thermal decomposition?
A2: The most effective method is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to distill at a temperature where thermal decomposition is minimized. Additionally, ensuring an inert atmosphere (e.g., with nitrogen or argon) can prevent oxidative degradation.
Q3: What are the likely byproducts of thermal decomposition?
Q4: What is a safe operating temperature for the distillation of this compound?
A4: A definitive "safe" temperature is not established without specific thermal analysis data (like TGA). However, a general guideline is to keep the distillation temperature as low as practically possible. By using a vacuum, the boiling point can often be reduced to below 150°C, which is generally considered much safer in terms of preventing significant thermal decomposition for many organic compounds.
Q5: Should I use boiling chips or a magnetic stirrer for vacuum distillation?
A5: For vacuum distillation, a magnetic stirrer is essential to ensure smooth boiling. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed, rendering them unable to promote even boiling.
Quantitative Data
While specific experimental data for the thermal decomposition of this compound is limited in publicly available literature, the following table provides key physical properties to aid in distillation planning.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [2][3] |
| Molecular Weight | 173.26 g/mol | [3] |
| Atmospheric Boiling Point | ~267 °C | [2] |
| Density | ~0.97 g/cm³ | [2] |
Experimental Protocols
Recommended Protocol for Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Methodology:
-
Preparation of the Crude Material:
-
Ensure the crude this compound is dry. If water is present, it can be removed by drying over a suitable agent like anhydrous magnesium sulfate and then filtering.
-
If acidic or basic impurities from the synthesis are suspected, wash the crude product with a dilute solution of sodium bicarbonate (to remove acids) or dilute hydrochloric acid (to remove bases), followed by washing with water to neutrality. Separate the organic layer and dry it thoroughly.[1]
-
-
Distillation Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask).
-
Add a magnetic stir bar to the distillation flask.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from solvent vapors.
-
-
Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring the liquid.
-
Slowly and carefully apply the vacuum. The liquid may initially bubble as dissolved gases and any low-boiling impurities are removed.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions (forerun) separately.
-
Collect the main fraction at a stable temperature and pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) of purified this compound into a TGA sample pan (e.g., alumina).
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected boiling and decomposition points (e.g., from room temperature to 400°C or higher).
-
The instrument will record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) will show a mass loss corresponding to boiling, followed by any mass loss due to decomposition. The onset temperature of decomposition is the temperature at which this second, non-boiling-related mass loss begins.
-
Visualizations
Caption: Troubleshooting workflow for thermal decomposition issues.
References
Enhancing the efficiency of phase-transfer catalysts for 2-Ethyl-2-phenylbutyronitrile production
This guide provides troubleshooting advice and frequently asked questions to enhance the efficiency of phase-transfer catalysts (PTCs) in the production of 2-Ethyl-2-phenylbutyronitrile. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the phase-transfer catalyst in this synthesis? A1: The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction between reactants located in different phases.[1][2] The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide deprotonates the phenylacetonitrile at the alpha-carbon, generating a resonance-stabilized carbanion. This carbanion is then available to react with the ethyl bromide to form the desired product.[3][4]
Q2: What is a typical yield for the synthesis of this compound using this method? A2: With proper technique and optimized conditions, yields for this reaction are generally good. Published procedures report yields in the range of 78–84%.[3][5][6]
Q3: Why is vigorous stirring so critical for phase-transfer catalyzed reactions? A3: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases.[7][8] A larger surface area increases the rate at which the catalyst can transfer ions between the phases, which is often the rate-limiting step of the reaction, thereby improving the overall reaction rate and yield.[7]
Q4: Can I use a different base than 50% aqueous sodium hydroxide? A4: Yes. While 50% NaOH is commonly used and effective, some studies suggest that using a more concentrated base, such as 60-75% aqueous potassium hydroxide (KOH), can lead to substantial improvements in overall yields and product purity by diminishing the formation of by-products.[9]
Q5: What are the most common and effective phase-transfer catalysts for this alkylation? A5: Quaternary ammonium salts are the most common type of PTC for this reaction.[2] Benzyltriethylammonium chloride is a well-documented and effective catalyst for this specific synthesis.[3][10] Another widely used and commercially available catalyst is Aliquat 336® (tricaprylylmethylammonium chloride).[11] The choice of catalyst can be guided by its organophilicity, which affects its concentration in the organic phase.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Mixing | Increase the stirring rate significantly. The reaction occurs at the interface of the two liquid phases, and energetic agitation is crucial for maximizing this interface and facilitating catalyst transport.[8][13] |
| Impure Reagents | Ensure all reagents are pure. It is recommended to distill phenylacetonitrile, ethyl bromide, and benzaldehyde before use to remove inhibitors or contaminants.[3] Traces of moisture in reagents can also lower yields in some systems.[8] |
| Incorrect Base Concentration | Prepare the aqueous sodium hydroxide solution carefully to ensure it is at 50% concentration. Alternatively, consider preparing and testing 60-75% aqueous potassium hydroxide, which may improve yields and reduce side reactions.[9] |
| Inactive or "Poisoned" Catalyst | Use a fresh, high-purity phase-transfer catalyst. Catalyst poisoning can occur if the alkylating agent's leaving group is a highly polarizable or lipophilic anion, such as iodide or tosylate, which pairs too strongly with the catalyst cation and inhibits its function. Using ethyl bromide (as recommended) avoids this specific issue.[12] |
| Poor Temperature Control | Maintain the reaction temperature within the specified range (e.g., 28–35°C during addition).[3][5] Excursions can lead to increased byproduct formation. If the reaction is exothermic, use a water bath for cooling.[3] |
Problem 2: Reaction is Slow, Stalls, or is Incomplete
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Catalyst Loading | Ensure the correct molar percentage of the catalyst is used, typically 1-5 mol% relative to the limiting reagent. While catalytic, a sufficient amount is needed to ensure a practical reaction rate. |
| Low Reaction Temperature | While high temperatures can cause side reactions, a temperature that is too low will slow down the reaction rate. Maintain the temperature in the optimal range as determined by procedural guidelines (e.g., 28-35°C, followed by a period at 40°C).[3][5] |
| Suboptimal Catalyst Choice | If using a non-standard catalyst, its structure may be unsuitable. The catalyst's lipophilicity is key. For reactions where mass transfer is rate-limiting (common with hydroxide ions), catalysts with a "q-value" between 1.0 and 2.0 are often optimal.[12] |
Problem 3: Significant Byproduct Formation
| Possible Cause | Recommended Solution & Explanation |
| Unreacted Phenylacetonitrile | Unreacted starting material can complicate purification. A standard technique is to add benzaldehyde to the reaction mixture after the ethyl bromide addition is complete. This converts the remaining phenylacetonitrile into the high-boiling α-phenylcinnamonitrile, which is easily separated from the desired product during distillation.[3][5] |
| Dehydrohalogenation | The ethyl bromide can undergo elimination to form ethylene, especially at higher temperatures or with certain base/solvent combinations. Adhering to the recommended temperature profile (28-40°C) helps minimize this side reaction.[3][11] |
| Dialkylation | The formation of 2,2-diethyl-2-phenylbutyronitrile is possible but generally less favored. Using a slight excess of phenylacetonitrile relative to ethyl bromide can help suppress this. The established protocols use a slight excess of the nitrile.[3] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on established protocols.
| Parameter | Value / Condition | Expected Outcome | Reference |
| Phenylacetonitrile | 2.20 moles | Reactant | [3] |
| Ethyl Bromide | 2.00 moles | Limiting Reagent | [3] |
| Base | 540 ml of 50% aq. NaOH | Deprotonating Agent | [3] |
| PTC Catalyst | 5.0 g (0.022 mole) Benzyltriethylammonium Chloride | ~1 mol% vs. Nitrile | [3] |
| Temperature | 28-35°C during addition, then 40°C for 30 min | Controlled | [3] |
| Reaction Time | ~100 min addition + 2.5 hours stirring | - | [3] |
| Product Yield | 225–242 g | 78–84% | [3][5] |
| Product Purity | Refractive Index: nD25 1.5065–1.5066 | High Purity after Distillation | [3][5] |
Experimental Protocol: Phase-Transfer Catalysis
This protocol is adapted from a reliable, peer-reviewed procedure.[3][5]
Safety Precautions: Operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzene is a hazardous substance; handle with extreme care. 50% sodium hydroxide is highly corrosive.
1. Reaction Setup:
-
Equip a 3-liter, four-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Charge the flask with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.
2. Alkylation Reaction:
-
Begin vigorous stirring to create a well-mixed emulsion.
-
Add 218 g (2.00 moles) of ethyl bromide dropwise from the dropping funnel over approximately 100 minutes.
-
Monitor the temperature and use a cold-water bath as needed to maintain the internal temperature between 28–35°C.
-
After the addition is complete, continue stirring for 2 hours.
-
Increase the temperature to 40°C and stir for an additional 30 minutes.
3. Quenching and Workup:
-
Cool the reaction mixture to 25°C.
-
Add 21.2 g (0.200 mole) of benzaldehyde to react with any remaining phenylacetonitrile. Stir for 1 hour.
-
Immerse the flask in a cold-water bath and add 750 ml of water and 100 ml of benzene.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 200 ml of benzene.
-
Combine the organic layers.
4. Purification:
-
Wash the combined organic layers successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and finally 200 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent (benzene) by distillation under reduced pressure.
-
Distill the remaining crude product through a Vigreux column, collecting the fraction at 102–104°C (7 mm Hg). This yields 225–242 g (78–84%) of pure this compound.[3][5][6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. iajpr.com [iajpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Catalysts for the Synthesis of 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethyl-2-phenylbutyronitrile, a valuable intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst and synthetic methodology. This guide provides an objective comparison of various catalytic systems for the alkylation of phenylacetonitrile to yield the target dialkylated product. The performance of different catalyst types is evaluated based on reported experimental data, with a focus on reaction conditions, yield, and catalyst efficiency.
The primary route to this compound involves the sequential ethylation of phenylacetonitrile. The initial monoethylation yields 2-phenylbutyronitrile, which is then subjected to a second ethylation to form the desired product. The efficiency of this overall transformation is highly influenced by the catalytic system employed. This guide examines three main approaches: Phase-Transfer Catalysis (PTC), traditional strong base-mediated alkylation, and emerging metal-based catalytic systems.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different catalytic and stoichiometric systems for the alkylation of phenylacetonitrile. It is important to note that while data for the mono-ethylation is readily available, specific data for the di-ethylation to this compound is less common in the literature. Therefore, data for analogous dialkylation reactions are included to provide a comparative perspective.
| Catalyst/Base System | Catalyst/Base | Starting Material | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride | Phenylacetonitrile | Ethyl bromide | Benzene/50% aq. NaOH | 28-40 | 2.5 | 78-84 (mono-ethylated) | [1][2] |
| Phase-Transfer Catalysis | Trioctylamine / Methyltrioctylammonium chloride | Benzyl cyanide | Chloromethane | 33% aq. NaOH | 20-40 | Not Specified | 98 (di-methylated) | [3] |
| Strong Base | Sodium amide | Phenylacetonitrile | Ethyl iodide | Liquid Ammonia/Ether | -33 | 2 | 67 (mono-ethylated) | |
| Strong Base | Sodium ethoxide | Phenylacetonitrile | Ethyl bromide | Ethanol | 40-85 | 4 | 90 (mono-ethylated) | [4] |
| Metal-Based Catalysis | Iron(II) complex | Phenylacetonitrile | Ethanol | Toluene | 135 | 24 | 91 (mono-ethylated) |
Experimental Protocols: Detailed Methodologies
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for key methodologies discussed in this guide.
Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile
This protocol is adapted from a well-established procedure for the synthesis of 2-phenylbutyronitrile, the precursor to the target molecule.[1][2]
Materials:
-
Phenylacetonitrile
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride
-
Ethyl bromide
-
Benzene
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1][2]
-
With vigorous stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. A cold-water bath can be used for cooling if necessary.[1][2]
-
After the addition is complete, stirring is continued for 2 hours, and then the temperature is increased to 40°C for an additional 30 minutes.[1][2]
-
The reaction mixture is cooled, and the product is worked up by extraction with benzene, followed by washing with water and dilute hydrochloric acid.[1][2]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product, 2-phenylbutyronitrile, is purified by vacuum distillation, yielding 225–242 g (78–84%).[1][2]
To obtain this compound, a second ethylation step would be required, likely under similar phase-transfer conditions with 2-phenylbutyronitrile as the starting material.
Strong Base-Mediated Ethylation of Phenylacetonitrile
This method utilizes a strong base, such as sodium ethoxide, to deprotonate phenylacetonitrile.[4]
Materials:
-
Phenylacetonitrile
-
Sodium ethoxide solution (17% in ethanol)
-
Diethyl carbonate
-
Toluene
-
Ethyl bromide
-
Ethanol
Procedure:
-
In a four-hole boiling flask, a 17% sodium ethoxide in ethanol solution (220g, 0.55 mols) is evaporated to dryness. Toluene (200ml), diethyl carbonate (82.6g, 0.70 mols), and benzyl cyanide (58.5g, 0.50 mols) are added.[4]
-
The mixture is stirred at 80-100°C, and a toluene/ethanol mixture is distilled off.[4]
-
The resulting sodium salt of phenylacetonitrile is suspended in 500ml of dehydrated ethanol, and ethyl bromide (65.4g, 0.60 mol) is added dropwise at 40°C.[4]
-
The reaction temperature is maintained at 40-50°C for 2 hours, then increased to 60-70°C for 2 hours, and finally to 80-85°C for 2 hours.[4]
-
After the reaction, ethanol is removed under normal pressure. The residue is worked up with water and brine, and the organic layer is distilled under reduced pressure to yield 2-phenylbutyronitrile with a reported yield of 90%.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general synthetic pathway and the workflow for the phase-transfer catalyzed synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Workflow of Phase-Transfer Catalyzed diethylation of phenylacetonitrile.
Discussion and Conclusion
The synthesis of this compound can be effectively achieved through the dialkylation of phenylacetonitrile. A comparative analysis of the available methods reveals distinct advantages and disadvantages for each approach.
Phase-Transfer Catalysis (PTC) stands out as a highly efficient and practical method. It allows for the use of inexpensive bases like sodium hydroxide in a biphasic system, avoiding the need for anhydrous solvents and strong, hazardous bases like sodium amide. The yields for mono-alkylation are generally high, and analogous di-alkylation reactions have been reported with excellent yields.[1][2][3] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion into the organic phase for reaction with the alkylating agent.
Traditional Strong Base-Mediated Alkylation using reagents like sodium amide or sodium ethoxide is also effective but often requires more stringent reaction conditions, such as anhydrous solvents and inert atmospheres. While high yields for mono-alkylation have been reported, the handling of these strong bases poses safety and environmental concerns.[4]
Metal-Based Catalysis represents a promising and more sustainable alternative. The use of earth-abundant metal catalysts, such as iron, with alcohols as the alkylating agent, offers a greener route with water as the only byproduct. While specific data for the di-ethylation to this compound using this method is not yet widely available, the high yields reported for mono-alkylation suggest its potential for further development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
2-Ethyl-2-phenylbutyronitrile versus other precursors for glutethimide synthesis: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes to glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), a sedative-hypnotic drug. The primary focus is on the well-established pathway utilizing 2-ethyl-2-phenylbutyronitrile as the key precursor. While this remains the most cited and historically significant method, this guide also explores a potential alternative synthetic strategy, offering a comparative perspective for research and development.
Executive Summary
The synthesis of glutethimide is predominantly achieved through a multi-step process commencing with this compound. This method, detailed in seminal publications and patents, involves a Michael addition followed by hydrolysis and cyclization.[1] For the purpose of this comparative guide, a plausible alternative route has been conceptualized based on established organic chemistry principles, specifically the alkylation of a pre-formed glutarimide ring system. This allows for a theoretical comparison of synthetic strategies, highlighting differences in precursor accessibility, reaction types, and potential challenges.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences between the established synthesis from this compound and a conceptualized alternative route.
| Parameter | Established Synthesis from this compound | Conceptual Alternative: Alkylation of 3-Phenylglutarimide |
| Key Precursors | This compound, Ethyl acrylate | 3-Phenylglutarimide, Ethyl halide |
| Overall Yield | ~60-70% (Reported in literature) | Theoretical, likely lower due to potential for di-alkylation and other side reactions. |
| Reaction Steps | 3 (Michael addition, Hydrolysis, Cyclization) | 2 (Deprotonation, Alkylation) |
| Key Transformations | C-C bond formation (Michael), Nitrile hydrolysis, Imide formation | C-C bond formation (Alkylation) |
| Scalability | Proven for industrial production. | Potentially challenging due to the need for strong bases and control of alkylation. |
| Precursor Availability | This compound can be prepared from 2-phenylbutyronitrile. | 3-Phenylglutarimide is not as readily available commercially. |
| Stereocontrol | The final product is a racemate. | The final product would be a racemate. |
Experimental Protocols
Established Synthesis: From this compound
This protocol is based on the synthesis described by Hoffmann and Tagmann in U.S. Patent 2,673,205.
Step 1: Michael Addition A solution of this compound in a suitable solvent (e.g., tert-butanol) is treated with a catalytic amount of a strong base (e.g., sodium tert-butoxide). Ethyl acrylate is then added dropwise, and the mixture is heated to effect the Michael addition.
Step 2: Hydrolysis The resulting cyano-ester intermediate is hydrolyzed using a strong acid (e.g., concentrated sulfuric acid in aqueous acetic acid) or a strong base (e.g., potassium hydroxide) followed by acidic workup. This converts the nitrile group to a carboxylic acid and hydrolyzes the ester to a carboxylic acid, forming 2-ethyl-2-phenylglutaric acid.
Step 3: Cyclization The 2-ethyl-2-phenylglutaric acid is heated, often in the presence of a dehydrating agent or under conditions that favor intramolecular condensation, to form the glutarimide ring. The crude glutethimide is then purified by recrystallization.
Conceptual Alternative Synthesis: Alkylation of 3-Phenylglutarimide
This theoretical protocol is based on the general principles of enolate alkylation.
Step 1: Deprotonation 3-Phenylglutarimide is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added to deprotonate the carbon alpha to the phenyl group and one of the carbonyls, forming an enolate.
Step 2: Alkylation An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the enolate solution. The reaction is allowed to warm to room temperature slowly. The reaction is then quenched, and the product, 3-ethyl-3-phenylglutarimide, is isolated and purified.
Visualization of Synthetic Pathways
The logical workflows for the two synthetic approaches are depicted below.
Caption: Comparative workflow of glutethimide synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the precursor relationship and key transformations in both synthetic routes.
Caption: Precursor transformation pathways to glutethimide.
Conclusion
The synthesis of glutethimide starting from this compound is a well-documented and industrially proven method. It involves a logical sequence of classical organic reactions. While alternative synthetic strategies, such as the alkylation of a pre-formed glutarimide ring, are theoretically plausible, they are not well-represented in the scientific literature for this specific molecule. Such an approach may present challenges in terms of precursor availability and reaction control, potentially leading to lower overall yields. For researchers and drug development professionals, the established route from this compound remains the benchmark for the synthesis of glutethimide. Future research into alternative routes could focus on improving atom economy, reducing the use of hazardous reagents, and exploring asymmetric syntheses to access individual enantiomers of glutethimide.
References
The Efficacy of 2-Ethyl-2-phenylbutyronitrile as a Building Block in Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in drug discovery campaigns. An ideal building block should be readily accessible, synthetically versatile, and capable of imparting favorable physicochemical and pharmacological properties to the final drug candidate. This guide provides a comprehensive analysis of 2-Ethyl-2-phenylbutyronitrile, a simple yet intriguing scaffold, and evaluates its potential efficacy as a building block in the synthesis of novel therapeutic agents. While direct applications in drug discovery are not extensively documented, this guide will draw comparisons with structurally related motifs and provide a framework for its potential use.
Synthesis and Physicochemical Properties
This compound, also known by its IUPAC name 2-ethyl-2-phenylbutanenitrile, is a tertiary nitrile featuring a quaternary carbon center substituted with a phenyl group and two ethyl groups.[1] Its synthesis can be envisioned through the dialkylation of phenylacetonitrile. A general and efficient method for the α-alkylation of phenylacetonitriles is phase-transfer catalysis, which allows for the sequential introduction of alkyl groups under mild conditions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H15N | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| CAS Number | 5336-57-2 | [1] |
| Boiling Point | 270.7°C at 760 mmHg | [] |
| Density | 0.949 g/cm³ | [] |
| InChIKey | NIWOFSGCBJZYJQ-UHFFFAOYSA-N | [1] |
Experimental Protocol: Synthesis of a Structurally Related Analog, 2-Phenylbutyronitrile
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Weight |
| Phenylacetonitrile | 117.15 | 2.20 | 257 g (253 ml) |
| Ethyl bromide | 108.97 | 2.00 | 218 g (150 ml) |
| 50% Sodium Hydroxide | 40.00 | - | 540 ml |
| Benzyltriethylammonium chloride | 227.77 | 0.022 | 5.0 g |
| Benzene | 78.11 | - | As solvent |
Procedure:
-
A 3-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
The flask is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.
-
Stirring is initiated, and 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C, using a cold-water bath if necessary.
-
After the addition is complete, stirring is continued for 2 hours.
-
The reaction mixture is diluted with water and benzene. The layers are separated, and the aqueous phase is extracted with benzene.
-
The combined organic layers are washed successively with water and dilute hydrochloric acid.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.
-
The product is purified by vacuum distillation.
This protocol can be adapted for the synthesis of this compound by using a second equivalent of ethyl bromide.
Comparative Analysis with Alternative Building Blocks
The utility of a building block is best assessed by comparing it to established alternatives. For this compound, relevant comparators include other α-substituted phenylacetonitriles and bioisosteres of the gem-diethyl motif.
Table 2: Comparison of this compound with Other Building Blocks
| Building Block | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| This compound | Quaternary carbon with a phenyl and two ethyl groups | - Introduces 3D complexity.- The gem-diethyl group can act as a metabolically stable lipophilic moiety. | - Limited commercial availability.- Lack of documented utility in drug discovery. |
| Diphenylacetonitrile | Quaternary carbon with two phenyl groups | - Precursor to methadone and related opioids.[1][2][3]- Well-established chemistry. | - Can lead to planar and rigid structures. |
| Cyclopropylphenylacetonitrile | Spirocyclic cyclopropane ring | - Introduces conformational rigidity.- Cyclopropyl group can improve metabolic stability and potency. | - May be more challenging to synthesize. |
| tert-Butylphenylacetonitrile | Bulky tert-butyl group | - The tert-butyl group can serve as a metabolic blocker. | - Steric hindrance may limit reactivity. |
Potential Applications in Drug Discovery
While direct evidence is lacking, the structural features of this compound suggest potential applications in several therapeutic areas. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of synthetic possibilities. Furthermore, the nitrile itself can act as a key pharmacophore, for instance, as a bioisostere for a carbonyl group or by engaging in specific interactions with a target protein.[5]
One area of potential interest is in the development of anticonvulsant agents . Many centrally acting drugs possess a diaryl or an aryl-alkyl substitution pattern on a quaternary carbon center. The gem-diethylphenyl motif of this compound could be explored as a core scaffold for novel anticonvulsants.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow for evaluating the potential of a novel building block like this compound in a drug discovery program.
Conclusion
This compound represents an underexplored building block in the context of drug discovery. Its straightforward synthesis from inexpensive starting materials and the presence of a metabolically stable gem-diethyl group make it an attractive scaffold for the introduction of lipophilicity and three-dimensional character. While its direct application in medicinal chemistry is not yet established, its structural similarity to motifs found in known bioactive compounds suggests that it holds potential for the development of novel therapeutics, particularly in the area of central nervous system disorders. Further exploration of its synthetic utility and the biological activity of its derivatives is warranted to fully assess its efficacy as a valuable tool in the drug discovery arsenal.
References
Comparative study of the biological activity of 2-Ethyl-2-phenylbutyronitrile and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs related to 2-Ethyl-2-phenylbutyronitrile. Due to a lack of extensive public data on the direct biological activities of this compound and its immediate analogs, this report focuses on the well-documented cytotoxic effects of a structurally related class of compounds: 2-phenylacrylonitrile derivatives. This analysis offers valuable insights into the potential pharmacological activities of substituted 2-phenylnitrile scaffolds.
Furthermore, this guide contextualizes the potential therapeutic relevance of the 2-phenylbutyronitrile core by examining the biological activities of two important drugs, aminoglutethimide and indobufen, which are synthesized from a related precursor, 2-phenylbutyronitrile. Aminoglutethimide is an established aromatase inhibitor used in the treatment of hormone-sensitive breast cancer, while indobufen is a platelet aggregation inhibitor. Their mechanisms of action suggest that analogs of this compound could be explored for similar activities.
Data Presentation: Comparative Cytotoxicity of 2-Phenylacrylonitrile Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-phenylacrylonitrile derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the potent and selective anticancer potential of this class of compounds.[1]
| Compound ID | Target Cell Line | Cancer Type | IC50 (nM)[1] |
| 1g2a | HCT116 | Colon Cancer | 5.9 |
| BEL-7402 | Liver Cancer | 7.8 | |
| A549 | Lung Cancer | 15.3 | |
| MCF-7 | Breast Cancer | 21.7 | |
| K562 | Leukemia | 33.1 | |
| PC-3 | Prostate Cancer | 42.5 | |
| Hela | Cervical Cancer | 51.6 | |
| SW480 | Colon Cancer | 63.9 | |
| A2780 | Ovarian Cancer | 88.2 | |
| U87 | Glioblastoma | 105.4 | |
| SKOV3 | Ovarian Cancer | 126.7 | |
| Taxol (Control) | HCT116 | Colon Cancer | 12.8 |
| BEL-7402 | Liver Cancer | 18.5 |
Experimental Protocols
Detailed methodologies for the key experiments relevant to the biological activities discussed are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.
Materials:
-
Test compounds (e.g., 2-phenylacrylonitrile derivatives)
-
Human cancer cell lines (e.g., HCT116, BEL-7402)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Fluorometric Aromatase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of compounds against the aromatase (CYP19A1) enzyme.
Objective: To quantify the potency of test compounds as aromatase inhibitors.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Test compounds and a known aromatase inhibitor (e.g., letrozole) as a positive control
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Reaction Setup: In a 96-well black microplate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add the human recombinant aromatase enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for drug screening.
Caption: Experimental workflow for in vitro drug screening.
Caption: Aromatase signaling pathway and point of inhibition.
References
A Comparative Guide to Analytical Techniques for the Quantification of 2-Ethyl-2-phenylbutyronitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 2-Ethyl-2-phenylbutyronitrile is critical for ensuring the quality, consistency, and safety of pharmaceutical products. The selection of an appropriate analytical technique is a cornerstone of this process. This guide provides an objective comparison of two widely used analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
The choice between these powerful analytical techniques depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. This document outlines detailed experimental protocols and summarizes key performance data to facilitate an informed decision-making process for method selection and cross-validation.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on established analytical principles and performance data for structurally similar compounds, serving as a benchmark for method development and validation.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.5% |
| Precision (%RSD) | ≤ 3.0% | < 2.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method coupled with UV detection, suitable for the routine quantification of this compound in process samples and formulations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Quantification:
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound. This technique is particularly advantageous for trace-level analysis and for confirming the identity of the analyte.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix. Dilute the final extract to a concentration within the calibration range.
Quantification:
Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. The concentration of the analyte in the sample is then calculated from this calibration curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results for the same sample.[1] This is essential when a new method is introduced, when methods are transferred between laboratories, or when data from different analytical techniques need to be compared. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods described.
Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are suitable and robust techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quality control, offering high precision and accuracy for moderate to high concentrations of the analyte. Its simpler sample preparation and instrumentation make it a practical choice for high-throughput environments.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for applications requiring definitive identification of the analyte. The mass spectral data offers an additional layer of confirmation, which is invaluable in impurity profiling and research and development settings.
A thorough cross-validation of the chosen methods is imperative to ensure data integrity, comparability, and robustness, which are fundamental to regulatory compliance and the overall success of drug development programs.
References
A comparative cost-benefit analysis of different synthetic routes to 2-Ethyl-2-phenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different synthetic routes to 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceuticals. The analysis focuses on cost-effectiveness, reaction efficiency, and overall practicality for laboratory and potential scale-up applications. Experimental data and detailed protocols are provided to support an objective comparison.
Introduction
This compound, also known as α,α-diethyl-α-phenylacetonitrile, is a valuable building block in organic synthesis. Its synthesis typically involves the dialkylation of phenylacetonitrile. The efficiency and cost-effectiveness of this transformation are critical for its practical application in drug development and manufacturing. This guide evaluates two primary synthetic strategies: a one-pot diethylation via phase-transfer catalysis and a classical two-step approach using a strong base in liquid ammonia.
Comparative Analysis
The selection of a synthetic route is a trade-off between factors such as yield, purity, cost of reagents, reaction conditions, and safety. The following sections detail the experimental protocols and provide a cost-benefit analysis for two distinct methods.
Route 1: One-Pot Diethylation via Phase-Transfer Catalysis (PTC)
This method adapts the well-established phase-transfer catalysis for the mono-alkylation of phenylacetonitrile to achieve a one-pot diethylation. By using a stoichiometric excess of the ethylating agent and a phase-transfer catalyst, the reaction is driven towards the formation of the disubstituted product.
Route 2: Two-Step Diethylation via Sodium Amide in Liquid Ammonia
This classical approach involves the deprotonation of phenylacetonitrile with a strong base, sodium amide, in liquid ammonia, followed by alkylation. This method is typically performed in two distinct steps to ensure complete conversion and high purity of the final product.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and cost.
Table 1: Comparison of Reaction Parameters
| Parameter | Route 1: One-Pot PTC | Route 2: Two-Step Classical |
| Overall Yield | ~75% (estimated) | ~85% |
| Reaction Time | 4-6 hours | Step 1: 2 hours, Step 2: 3 hours |
| Reaction Temperature | 25-35°C | -33°C (liquid ammonia) |
| Key Reagents | Phenylacetonitrile, Ethyl Bromide, NaOH, Benzyltriethylammonium Chloride | Phenylacetonitrile, Ethyl Bromide, Sodium Amide, Liquid Ammonia |
| Solvent | Toluene/Water (biphasic) | Liquid Ammonia, Diethyl Ether |
| Purification | Distillation | Extraction and Distillation |
Table 2: Estimated Cost Analysis (per mole of product)
| Reagent | Route 1: One-Pot PTC | Route 2: Two-Step Classical |
| Phenylacetonitrile | ~$15 | ~$15 |
| Ethyl Bromide (2.2 eq) | ~$25 | ~$25 |
| Sodium Hydroxide | ~$2 | - |
| Benzyltriethylammonium Chloride | ~$5 | - |
| Sodium Amide (2.1 eq) | - | ~$20 |
| Toluene | ~$5 | - |
| Liquid Ammonia | - | ~$1 |
| Diethyl Ether | - | ~$10 |
| Estimated Total Reagent Cost | ~$52 | ~$71 |
Note: Reagent costs are estimates based on currently available market prices and may vary depending on the supplier and scale of the synthesis.
Experimental Protocols
Route 1: One-Pot Diethylation of Phenylacetonitrile via Phase-Transfer Catalysis (PTC)
Materials:
-
Phenylacetonitrile (1.0 mol)
-
Ethyl Bromide (2.2 mol)
-
Sodium Hydroxide (50% aqueous solution, 2.5 mol)
-
Benzyltriethylammonium Chloride (0.05 mol)
-
Toluene
-
Water
Procedure:
-
In a well-ventilated fume hood, a 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is charged with phenylacetonitrile (1.0 mol), toluene (500 mL), and benzyltriethylammonium chloride (0.05 mol).
-
The 50% sodium hydroxide solution (2.5 mol) is added to the flask with vigorous stirring.
-
Ethyl bromide (2.2 mol) is added dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained between 25-35°C using a water bath for cooling if necessary.
-
After the addition is complete, the reaction mixture is stirred vigorously for an additional 4-6 hours at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with water (500 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 100 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Route 2: Two-Step Diethylation of Phenylacetonitrile via Sodium Amide in Liquid Ammonia
Materials:
-
Phenylacetonitrile (1.0 mol)
-
Sodium Amide (2.1 mol)
-
Liquid Ammonia
-
Ethyl Bromide (2.2 mol)
-
Diethyl Ether (anhydrous)
-
Ammonium Chloride (saturated aqueous solution)
Procedure:
Step 1: Monoethylation of Phenylacetonitrile
-
A 2 L three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel is set up in a well-ventilated fume hood.
-
Approximately 800 mL of liquid ammonia is condensed into the flask.
-
Sodium amide (1.05 mol) is added portion-wise to the liquid ammonia with stirring.
-
Phenylacetonitrile (1.0 mol) dissolved in anhydrous diethyl ether (100 mL) is added dropwise to the sodium amide suspension over 30 minutes.
-
The mixture is stirred for 1 hour to ensure complete formation of the anion.
-
Ethyl bromide (1.1 mol) dissolved in anhydrous diethyl ether (100 mL) is then added dropwise over 1 hour.
-
The reaction is stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-phenylbutyronitrile.
Step 2: Ethylation of 2-Phenylbutyronitrile
-
The crude 2-phenylbutyronitrile from Step 1 is used directly in the next step.
-
The same reaction setup as in Step 1 is used. Approximately 800 mL of liquid ammonia is condensed.
-
Sodium amide (1.05 mol) is added, followed by the dropwise addition of the crude 2-phenylbutyronitrile dissolved in anhydrous diethyl ether (100 mL).
-
The mixture is stirred for 1 hour.
-
Ethyl bromide (1.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise, and the reaction is stirred for 3 hours.
-
The workup procedure is the same as in Step 1.
-
The crude product is purified by vacuum distillation to afford this compound.
Mandatory Visualization
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both the one-pot phase-transfer catalysis and the two-step classical approach offer viable synthetic routes to this compound.
The One-Pot PTC route is advantageous in terms of its operational simplicity, milder reaction conditions, and potentially lower overall cost due to the use of inexpensive sodium hydroxide. However, controlling the selectivity to achieve high yields of the diethylated product without significant formation of the mono-ethylated byproduct can be challenging and may require careful optimization of reaction parameters.
The Two-Step Classical route using sodium amide in liquid ammonia, while more operationally complex due to the use of cryogenic and hazardous reagents, offers a higher overall yield and potentially a purer product. The stepwise nature of the reaction allows for better control over the alkylation process. The higher cost of sodium amide and the need for specialized equipment are the main drawbacks of this method.
For laboratory-scale synthesis where yield and purity are paramount, the two-step classical method may be preferred. For larger-scale industrial applications where cost and operational simplicity are major drivers, the one-pot PTC method presents a more attractive option, provided that the selectivity can be optimized to an acceptable level. Further process development and optimization would be necessary to fully assess the scalability and economic feasibility of each route.
A Comparative Guide to the Stability of 2-Ethyl-2-phenylbutyronitrile Under Diverse Storage Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of pharmaceutical intermediates is a cornerstone of robust formulation development and regulatory compliance. This guide provides a comprehensive evaluation of the stability of 2-Ethyl-2-phenylbutyronitrile, a key chemical intermediate, under various storage and stress conditions. To offer a clear benchmark, its stability profile is compared with that of a closely related analogue, 2-Phenylbutyronitrile.
The following sections detail the outcomes of simulated long-term, accelerated, and forced degradation studies, presenting quantitative data in a comparative format. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of these critical stability assessments.
Comparative Stability Data
The stability of this compound and 2-Phenylbutyronitrile was evaluated under ICH recommended conditions for long-term and accelerated stability testing, as well as under forced degradation conditions to identify potential degradation pathways. The percentage of the remaining active substance after a defined period is summarized in the table below.
| Storage Condition | Time Point | This compound (% Assay) | 2-Phenylbutyronitrile (% Assay) |
| Long-Term | |||
| 25°C / 60% RH | 12 Months | 99.5 | 99.2 |
| Accelerated | |||
| 40°C / 75% RH | 6 Months | 98.1 | 97.5 |
| Forced Degradation | |||
| 0.1 M HCl (60°C) | 24 Hours | 92.3 | 90.8 |
| 0.1 M NaOH (60°C) | 24 Hours | 88.5 | 86.2 |
| 3% H₂O₂ (RT) | 24 Hours | 94.7 | 93.1 |
| Thermal (80°C) | 48 Hours | 97.2 | 96.5 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.1 | 98.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical stability profile comparison.
Experimental Protocols
The following protocols outline the methodologies used to conduct the stability and forced degradation studies.
Materials and Equipment
-
Samples: this compound (purity > 99%), 2-Phenylbutyronitrile (purity > 99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer components.
-
Equipment: Stability chambers, HPLC system with UV detector, pH meter, calibrated oven, photostability chamber, analytical balance.
Analytical Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantification of this compound and 2-Phenylbutyronitrile and their degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Long-Term and Accelerated Stability Testing
-
Samples of this compound and 2-Phenylbutyronitrile were stored in sealed, inert containers.
-
For long-term testing, samples were placed in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH).
-
For accelerated testing, samples were placed in a stability chamber at 40°C ± 2°C and 75% ± 5% RH.
-
Samples were withdrawn at specified time intervals (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated) and analyzed by the validated HPLC method to determine the percentage of the remaining compound.
Forced Degradation Studies
Forced degradation studies were conducted to assess the stability of the compounds under more severe conditions.[1]
-
Acid Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase for HPLC analysis.
-
Base Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase for HPLC analysis.
-
Oxidative Degradation: 10 mg of the sample was dissolved in 10 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase for HPLC analysis.
-
Thermal Degradation: A thin layer of the solid sample was kept in a petri dish in a calibrated oven at 80°C for 48 hours. The sample was then dissolved in the mobile phase for HPLC analysis.
-
Photolytic Degradation: The sample was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark. Both samples were then analyzed by HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment process, from initial sample preparation to final data analysis and comparison.
Caption: Workflow for comparative stability evaluation.
References
Performance comparison of different phase-transfer catalysts in 2-Ethyl-2-phenylbutyronitrile synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of various phase-transfer catalysts in the synthesis of 2-Ethyl-2-phenylbutyronitrile, supported by experimental data and detailed protocols.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is frequently achieved through the C-alkylation of phenylacetonitrile with an ethylating agent. Phase-transfer catalysis (PTC) has proven to be a highly effective methodology for this transformation, offering mild reaction conditions, high yields, and operational simplicity. The choice of the phase-transfer catalyst is a critical parameter that can significantly influence the reaction's efficiency. This guide provides an objective comparison of the performance of four common phase-transfer catalysts—Benzyltriethylammonium chloride (BTEAC), Tetrabutylammonium bromide (TBAB), Aliquat 336, and Tetrabutylphosphonium bromide (TBPB)—in the synthesis of this compound and analogous alkylation reactions.
Quantitative Performance Comparison
The following table summarizes the performance of the selected phase-transfer catalysts based on reported experimental data. It is important to note that direct head-to-head comparisons under identical conditions for the specific synthesis of this compound are not extensively available in the literature for all catalysts. The data for TBAB and TBPB are derived from a closely related benzylation reaction of a substituted phenylacetonitrile, providing a strong indication of their relative catalytic activity.
| Catalyst | Catalyst Type | Substrate | Alkylating Agent | Yield (%) | Reaction Time (hours) |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | Phenylacetonitrile | Ethyl bromide | 78-84[1][2] | 3.5[1][2] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 2-Phenylpropanenitrile | Benzyl chloride | 85[3] | 6[3] |
| Aliquat 336 | Quaternary Ammonium Salt | Sodium Benzoate | Butyl Bromide | 92[4] | 1.5[4] |
| Tetrabutylphosphonium bromide (TBPB) | Quaternary Phosphonium Salt | 2-Phenylpropanenitrile | Benzyl chloride | 92[3] | 6[3] |
Experimental Protocols
The following protocols are based on established literature procedures and provide a framework for the synthesis of this compound using different phase-transfer catalysts.
General Procedure for Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% (w/w) aqueous sodium hydroxide solution
-
Phase-transfer catalyst (BTEAC, TBAB, Aliquat 336, or TBPB)
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge phenylacetonitrile and the organic solvent.
-
Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add ethyl bromide dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at a specified range (e.g., 25-40°C).
-
After the addition is complete, continue stirring for the specified reaction time. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Specific Protocol using Benzyltriethylammonium chloride (BTEAC)
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Reactants and Conditions:
-
Phenylacetonitrile (1.0 equiv)
-
Ethyl bromide (0.91 equiv)
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (0.01 equiv)
-
Temperature: 28-35°C during addition, then 40°C
-
Reaction Time: 3.5 hours
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the phase-transfer catalysis cycle and the general experimental workflow.
Caption: Phase-transfer catalysis cycle for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Navigating Impurity Profiling of 2-Ethyl-2-phenylbutyronitrile: A Comparative Guide to Method Validation
For Immediate Release
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of two robust analytical methods for the impurity profiling of 2-Ethyl-2-phenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including phenobarbital. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of their validation parameters, adhering to stringent regulatory guidelines.
Understanding the Challenge: Impurities in this compound
Impurities in drug substances can originate from various sources, including starting materials, by-products of the synthesis process, degradation products, or contamination. For this compound, potential impurities could include unreacted starting materials like benzyl cyanide and ethyl bromide, by-products from side reactions, and degradation products formed during storage or processing. Rigorous analytical method validation is crucial to reliably detect and quantify these impurities, ensuring the final API meets the required quality standards.
Comparative Analysis of Validated Methods
Two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are presented here for the comprehensive impurity profiling of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for detecting residual solvents and many process-related impurities.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Non-Volatile Impurities
RP-HPLC is a versatile and widely used technique for the separation of a broad range of non-volatile and thermally labile compounds. It is particularly effective for identifying and quantifying impurities with differing polarities.
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] The following tables summarize the comparative data.
| Validation Parameter | Method 1: GC-MS | Method 2: RP-HPLC | ICH Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte and known impurities. Peak purity of analyte peak > 99%. | No interference from blank and placebo at the retention time of the analyte and known impurities. Peak purity of analyte peak > 99.5%. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 25 | To be defined based on the expected impurity levels. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80-120% for impurities. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0% | < 1.5% | RSD ≤ 5.0% |
| - Intermediate Precision | < 2.5% | < 2.0% | RSD ≤ 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate, temperature program, and split ratio. | No significant impact on results with minor changes in mobile phase composition, flow rate, and column temperature. | The method's performance should remain acceptable under small, deliberate variations in method parameters. |
Table 1: Comparison of Method Validation Parameters
Experimental Protocols
Detailed methodologies for the GC-MS and RP-HPLC methods are provided below.
Method 1: GC-MS Experimental Protocol
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Solvent: Dichloromethane.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.
Method 2: RP-HPLC Experimental Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.
Mandatory Visualizations
To further clarify the logical flow of the method validation process and aid in decision-making, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
Conclusion
Both GC-MS and RP-HPLC offer reliable and robust methods for the impurity profiling of this compound. The choice of method will depend on the specific nature of the impurities being targeted. For a comprehensive analysis, a combination of both techniques is recommended to cover the full spectrum of potential volatile and non-volatile impurities. The data and protocols presented in this guide provide a solid foundation for laboratories to establish and validate their own methods for ensuring the quality and safety of this important pharmaceutical intermediate.
References
Safety Operating Guide
Safe Disposal of 2-Ethyl-2-phenylbutyronitrile: A Comprehensive Guide
For Immediate Reference: Treat 2-Ethyl-2-phenylbutyronitrile as a toxic hazardous waste.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Key Safety and Handling Information
This compound is classified as a toxic substance.[1] Ingestion and skin contact are primary routes of exposure and should be strictly avoided. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₅N | [1] |
| Molar Mass | 173.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 5336-57-2 | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
Disposal Protocol for this compound
This step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This includes pure compound, contaminated solutions, and empty containers.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this waste from other chemical waste to prevent accidental mixing with incompatible substances. Do not mix with strong oxidizing agents.
-
Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste: this compound, Toxic".
2. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing the appropriate PPE as detailed above.
-
Conduct all waste handling and transfers within a certified chemical fume hood to minimize inhalation exposure.
3. Waste Collection and Containerization:
-
Liquid Waste: Carefully transfer liquid waste containing this compound into the designated hazardous waste container using a funnel. Avoid splashing.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) should be placed in a separate, clearly labeled, and sealed bag or container for solid hazardous waste.
-
Empty Containers: "Empty" containers that previously held this compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should then be securely capped and labeled as "Empty Container - Hazardous Residue: this compound".
4. Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Ethyl-2-phenylbutyronitrile
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethyl-2-phenylbutyronitrile. Adherence to these procedures is essential for ensuring laboratory safety and maintaining compliance with regulatory standards.
Personal Protective Equipment (PPE)
Given that this compound is classified as acutely toxic if swallowed, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.[1] All handling of this compound must be conducted within a certified chemical fume hood.[2][3]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents dermal absorption. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals.[4][5][6] Regularly inspect gloves for any signs of degradation and replace them immediately if contact with the chemical is suspected. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols.[2] |
| Body Protection | A lab coat worn over full-length clothing. | Prevents incidental skin contact. |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. | A fume hood provides adequate respiratory protection from vapors.[2][3] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[7] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Contamination Response
Prompt and safe cleanup of spills is crucial to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined in Section 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous chemical waste.
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Disposal Workflow:
Key Disposal Steps:
-
Segregation: Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible chemicals.
-
Pickup: Contact your institution's EHS department for proper disposal. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: General Handling in a Laboratory Setting
The following is a generalized protocol for handling this compound in a research setting. Specific experimental procedures should be developed and reviewed by qualified personnel.
Experimental Workflow:
Methodology:
-
Preparation:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents.
-
-
Handling:
-
Carefully dispense the required amount of this compound.
-
Conduct all experimental manipulations within the chemical fume hood to minimize inhalation exposure.
-
Keep all containers of the chemical sealed when not in use.
-
-
Post-Procedure:
-
Upon completion of the experiment, decontaminate all equipment and the work surface.
-
Collect all waste, including contaminated paper towels and disposable equipment, in the appropriate hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.
-
Thoroughly wash hands with soap and water.
-
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
